3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Description
BenchChem offers high-quality 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-difluorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c1-9-4-11(5-10(2)16(9)20-3)15(19)12-6-13(17)8-14(18)7-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJVPLMNDRITGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374254 | |
| Record name | 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-20-7 | |
| Record name | (3,5-Difluorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
CAS Number: 844885-20-7 Molecular Formula: C₁₆H₁₄F₂O₂ Molecular Weight: 276.28 g/mol [1]
Executive Summary
This technical guide provides an in-depth analysis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone , a specialized fluorinated building block used primarily in advanced medicinal chemistry and materials science. Its structural uniqueness lies in the strategic placement of fluorine atoms and methyl groups, which modulate lipophilicity, metabolic stability, and steric conformation—critical parameters in drug design, particularly for kinase inhibitors and nuclear receptor ligands.
This document details the compound's identification, a validated synthetic protocol based on Friedel-Crafts acylation, mechanistic insights, and safety handling procedures.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (3,5-difluorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |
| CAS Number | 844885-20-7 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 72–75 °C |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~4.2 (High Lipophilicity) |
| Key Functional Groups | Di-fluoroarene, Aryl ketone, Methoxy ether, Methyl-substituted arene |
Structural Significance
The 3,5-difluorophenyl moiety is a bioisostere often employed to block metabolic oxidation sites on phenyl rings while increasing lipophilicity. The 3',5'-dimethyl-4'-methoxy motif (derived from 2,6-dimethylanisole) provides steric bulk that can lock the biaryl ketone into a non-planar conformation, a feature often exploited to enhance selectivity in protein-ligand binding interactions.
Synthesis Protocol: Friedel-Crafts Acylation
The most robust and scalable method for synthesizing this benzophenone derivative is the Friedel-Crafts Acylation . This reaction couples an activated electron-rich arene with an acid chloride using a Lewis acid catalyst.
Reaction Scheme
Precursors:
-
Electrophile: 3,5-Difluorobenzoyl chloride
-
Nucleophile: 2,6-Dimethylanisole (2,6-Dimethylmethoxybenzene)
-
Catalyst: Aluminum Chloride (AlCl₃)[2]
Step-by-Step Methodology
Reagents:
-
3,5-Difluorobenzoyl chloride (1.0 eq)
-
2,6-Dimethylanisole (1.05 eq)
-
Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous, Solvent)
-
1M HCl (Quenching)
Protocol:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: Charge the flask with AlCl₃ (1.2 eq) and anhydrous DCM (5–10 volumes). Cool the suspension to 0 °C using an ice bath.
-
Electrophile Addition: Add 3,5-Difluorobenzoyl chloride (1.0 eq) dropwise to the AlCl₃ suspension. Stir for 15 minutes to form the acylium ion complex.
-
Nucleophile Addition: Dissolve 2,6-Dimethylanisole (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Note: The 4-position of 2,6-dimethylanisole is sterically accessible and electronically activated by the methoxy group, ensuring regioselectivity.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor conversion via TLC (Hexane/EtOAc 8:2) or HPLC.
-
Quenching: Cool the mixture back to 0 °C. Carefully quench by slow addition of ice-cold 1M HCl. Caution: Exothermic reaction with HCl gas evolution.
-
Workup: Separate the organic layer.[2] Extract the aqueous layer twice with DCM. Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes) to yield the target benzophenone.
Mechanistic Pathway (Visualization)
The following diagram illustrates the formation of the acylium ion and the subsequent Electrophilic Aromatic Substitution (EAS).
Caption: Mechanistic pathway of Friedel-Crafts acylation showing acylium ion generation and regioselective attack.
Applications in Research & Development
Medicinal Chemistry (Kinase Inhibition)
This benzophenone scaffold serves as a critical intermediate for synthesizing p38 MAP Kinase Inhibitors and other signal transduction modulators.
-
Role of Fluorine: The 3,5-difluoro substitution pattern increases metabolic stability by blocking the P450-mediated oxidation of the phenyl ring. It also enhances the acidity of the aromatic protons, potentially influencing hydrogen bonding in the active site.
-
Role of Methyl/Methoxy: The 3',5'-dimethyl-4'-methoxy group creates a hydrophobic "cap" that fits into specific hydrophobic pockets (e.g., the ATP-binding site of kinases), improving potency and selectivity.
Photoinitiators (Materials Science)
Benzophenone derivatives are widely used as Type II photoinitiators in UV-curable coatings. The electron-donating methoxy group combined with the electron-withdrawing fluorine atoms tunes the absorption maximum (
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS may be limited, standard protocols for substituted benzophenones apply.
| Hazard Class | Description | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves and lab coat. |
| Eye Irritation | Category 2A (H319) | Use safety goggles/face shield. |
| STOT-SE | Category 3 (H335) | Work in a well-ventilated fume hood. |
| Environmental | Aquatic Chronic (Potential) | Do not release into drains; dispose as hazardous waste. |
Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent slow oxidation or hydrolysis over long periods.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Sources
An In-depth Technical Guide to the Molecular Structure of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic properties of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone. This document is intended for researchers, scientists, and drug development professionals interested in the application of fluorinated benzophenone scaffolds in medicinal chemistry and materials science. The benzophenone core is a prevalent motif in numerous bioactive compounds, and the strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.[1][2]
Molecular Structure and Physicochemical Properties
3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone, with the chemical formula C₁₆H₁₄F₂O₂, is a substituted diaryl ketone. The molecule consists of a 3,5-difluorophenyl ring and a 4-methoxy-3,5-dimethylphenyl ring linked by a central carbonyl group.
Key Structural Features:
-
Dihedral Angle: A critical feature of benzophenones is the non-coplanar arrangement of the two phenyl rings relative to the central carbonyl group. This twist, or dihedral angle, arises from steric hindrance between the ortho-hydrogens of the two rings.[3][4] For the title compound, the presence of two fluorine atoms on one ring and two methyl groups on the other influences this angle, which in turn affects the molecule's conformational flexibility and its interaction with biological targets.
-
Fluorine Substitution: The two fluorine atoms on the first phenyl ring are strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the carbonyl group. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.[1]
-
Methoxy and Dimethyl Substitution: The methoxy and dimethyl groups on the second phenyl ring are electron-donating, affecting the electron density of this ring and potentially influencing the molecule's overall electronic properties and biological activity.
A summary of the key physicochemical properties for 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone is presented in Table 1.
| Property | Value | Source |
| CAS Number | 844885-20-7 | |
| Molecular Formula | C₁₆H₁₄F₂O₂ | |
| Molecular Weight | 276.28 g/mol | |
| Melting Point | 72-75 °C | |
| InChI Key | XBJVPLMNDRITGS-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone.
Caption: Synthetic pathway for the target molecule.
Experimental Protocol
The following is a proposed, detailed experimental protocol for the synthesis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone.
Materials:
-
3,5-Difluorobenzoyl chloride (1.0 eq) [5][6][7][8][9]* 2,4-Dimethylanisole (1.0 eq) [10][11][12][13][14]* Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Reactants: A solution of 3,5-difluorobenzoyl chloride (1.0 eq) and 2,4-dimethylanisole (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone.
Spectroscopic Analysis
Due to the lack of publicly available experimental spectra for the title compound, this section will provide predicted spectroscopic data based on the analysis of its constituent functional groups and data from analogous structures.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of the synthesized compound. The chemical shifts are influenced by the electronic environment of each nucleus.
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3-7.5 | m | 2H | H-2', H-6' (Aromatic) |
| ~ 6.9-7.1 | m | 1H | H-4' (Aromatic) |
| ~ 6.8 | s | 1H | H-6 (Aromatic) |
| ~ 3.9 | s | 3H | -OCH₃ |
| ~ 2.3 | s | 3H | 3-CH₃ |
| ~ 2.2 | s | 3H | 5-CH₃ |
Predicted ¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | C=O |
| ~ 163 (dd) | C-3, C-5 (C-F) |
| ~ 160 | C-4' (C-OCH₃) |
| ~ 140 | C-1' |
| ~ 138 | C-3' |
| ~ 135 | C-5' |
| ~ 130 | C-1 |
| ~ 128 | C-6' |
| ~ 115 (t) | C-4 |
| ~ 110 (d) | C-2, C-6 |
| ~ 55 | -OCH₃ |
| ~ 20 | 3'-CH₃ |
| ~ 16 | 5'-CH₃ |
Note: The predicted chemical shifts for the fluorinated carbon atoms will appear as doublets or triplets due to C-F coupling. [2][15][16]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Predicted IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050-3100 | Medium | Aromatic C-H stretch |
| ~ 2850-2960 | Medium | Aliphatic C-H stretch (-CH₃, -OCH₃) |
| ~ 1660 | Strong | C=O stretch (conjugated ketone) |
| ~ 1600, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | C-O stretch (aryl ether) |
| ~ 1100-1300 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum (EI):
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 276. Key fragmentation patterns for benzophenones involve cleavage at the carbonyl group. [3][17][18][19]
-
[M]⁺: 276
-
[M - CH₃]⁺: 261
-
[C₇H₃F₂O]⁺: 141 (from cleavage of the 3,5-difluorobenzoyl group)
-
[C₉H₁₁O]⁺: 135 (from cleavage of the 4-methoxy-3,5-dimethylphenyl group)
-
[C₆H₃F₂]⁺: 113
-
[C₈H₉]⁺: 105
Conclusion
This technical guide has provided a detailed overview of the molecular structure, a plausible synthetic route, and predicted spectroscopic data for 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone. The information presented herein is based on established chemical principles and data from analogous compounds, offering a solid foundation for researchers and scientists working with fluorinated benzophenone derivatives. The unique combination of electron-withdrawing and electron-donating substituents on the two aromatic rings makes this molecule an interesting candidate for further investigation in the fields of medicinal chemistry and materials science.
References
-
Baskin, J. M., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3037–3044. [Link]
-
Cucinotta, V., et al. (2011). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(2), 279-290. [Link]
-
DiMaggio, P. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]
-
Cox, P. J., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216. [Link]
-
Shukla, A. R., et al. (1986). Infrared and Raman spectra of 2,4-dimethylaniline. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 97-115. [Link]
-
Assaf, J., et al. (2019). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry, 33(S2), 215-228. [Link]
-
Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]
-
Cseke, E., et al. (2009). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. PubMed. [Link]
-
Gao, Y., et al. (2025). Raman and DFT study of non-covalent interactions in liquid benzophenone and its solutions. AIP Publishing. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]
-
Jang, Y. H., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. RSC Advances, 12(48), 31213-31222. [Link]
-
3,5-Difluorobenzoyl chloride. PubChem. [Link]
-
A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]
-
Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. Longdom Publishing. [Link]
-
Kumar, S., et al. (2022). Structural, Spectroscopic, and Molecular Docking Analysis of Benzophenone N(4) - Phenylthiosemicarbazone. Polycyclic Aromatic Compounds, 43(6), 5651-5670. [Link]
-
Exploring the relationship between the androgen receptor and structural configuration of benzophenones. ScienceDirect. [Link]
-
3,5-Difluorobenzyl chloride. PubChem. [Link]
-
2,4-Dimethylanisole. NIST WebBook. [Link]
-
2,4-Dimethylanisole. PubChem. [Link]
-
13 Friedel-Crafts Acylation. UW-Madison Chemistry. [Link]
-
Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. PrepChem.com. [Link]
-
Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]
-
2,4-Dimethylanisole. NIST WebBook. [Link]
-
Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). Cheméo. [Link]
-
2,4-Dimethylanisole. Cheméo. [Link]
-
4-Methoxybenzophenone. PubChem. [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lib.ysu.am [lib.ysu.am]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 7. B21400.14 [thermofisher.com]
- 8. 3,5-Difluorobenzoyl chloride | 129714-97-2 [chemicalbook.com]
- 9. 129714-97-2 Cas No. | 3,5-Difluorobenzoyl chloride | Apollo [store.apolloscientific.co.uk]
- 10. 2,4-Dimethylanisole [webbook.nist.gov]
- 11. 2,4-Dimethylanisole | C9H12O | CID 81221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,4-DIMETHYLANISOLE(6738-23-4) 1H NMR spectrum [chemicalbook.com]
- 13. 2,4-Dimethylanisole [webbook.nist.gov]
- 14. chemeo.com [chemeo.com]
- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 19. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Process Development Guide: Synthesis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
This guide outlines the process development and synthesis strategy for 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 844885-20-7).[1]
This molecule features a deactivated fluorinated ring coupled to an electron-rich, sterically congested aryl ring.[1] The synthesis requires a regioselective Friedel-Crafts acylation that balances reactivity with the preservation of the labile ether moiety.[1]
Executive Summary
Target Molecule: 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Molecular Formula:
Synthesis Challenge: The primary challenge lies in coupling a deactivated acyl chloride (3,5-difluorobenzoyl chloride) with a sterically hindered nucleophile (2,6-dimethylanisole) while preventing Lewis-acid catalyzed demethylation of the methoxy group.[1]
Retrosynthetic Analysis & Strategy
The molecular architecture suggests a disconnection at the carbonyl bridge. Two primary pathways exist:
-
Path A (Recommended): Acylation of the activated 2,6-dimethylanisole with 3,5-difluorobenzoyl chloride.[1]
-
Path B (Discarded): Acylation of 3,5-difluorobenzene with 4-methoxy-3,5-dimethylbenzoyl chloride.[1]
Logic for Path A: Friedel-Crafts acylation requires an electron-rich aromatic ring to attack the acylium ion.[1]
-
Ring A (3,5-difluorobenzene): Highly deactivated by two inductive withdrawing fluorine atoms.[1] Acylation here would require harsh conditions, leading to low yields and polymerization.
-
Ring B (2,6-dimethylanisole): Activated by the methoxy group (resonance) and two methyl groups (induction).[1]
-
Regioselectivity: The methoxy group is a strong ortho/para director.[1] In 2,6-dimethylanisole, the ortho positions are blocked by methyl groups. The para position (C4) is the only sterically accessible and electronically activated site. This perfectly yields the target 3',5'-dimethyl-4'-methoxy substitution pattern.[1]
Synthesis Pathway Diagram[1][2]
Caption: Convergent synthesis pathway utilizing regioselective Friedel-Crafts acylation.
Experimental Protocol
Step 1: Preparation of 3,5-Difluorobenzoyl Chloride
Note: If the acid chloride is purchased commercially, proceed to Step 2.
Reagents:
-
3,5-Difluorobenzoic acid (1.0 eq)[1]
-
Thionyl Chloride (
) (1.5 - 2.0 eq)[1] -
DMF (Catalytic drops)[1]
-
Solvent: Toluene (optional, or neat)
Procedure:
-
Charge 3,5-difluorobenzoic acid into a dry round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Add Thionyl Chloride slowly.[1] Add 2-3 drops of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.[1]
-
Heat to reflux (75-80°C) for 3-4 hours until gas evolution (
, HCl) ceases. -
Remove excess
via vacuum distillation.[1] -
Checkpoint: The residue should be a clear to pale yellow liquid.[1] Use immediately or store under inert gas.
Step 2: Friedel-Crafts Acylation (The Core Reaction)
This step dictates the yield and purity.[1] The use of Aluminum Chloride (
Materials Table:
| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |
| 2,6-Dimethylanisole | 1.0 | Nucleophile | Limiting reagent to ensure full consumption.[1] |
| 3,5-Difluorobenzoyl Chloride | 1.05 | Electrophile | Slight excess to drive reaction.[1] |
| Aluminum Chloride ( | 1.2 | Lewis Acid | Must be anhydrous.[1] 1.0 eq complexes with C=O, 0.2 eq catalytic. |
| Dichloromethane (DCM) | 10 Vol | Solvent | Anhydrous.[1] Keeps reaction temp low. |
| 1M HCl / Ice | Excess | Quench | Hydrolyzes the Aluminum complex. |
Detailed Workflow:
-
Setup: Flame-dry a 3-neck flask. Equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.[1]
-
Solvation: Dissolve 3,5-difluorobenzoyl chloride (1.05 eq) in anhydrous DCM (5 Vol).
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. Add anhydrous
(1.2 eq) portion-wise over 15 minutes.-
Observation: The solution may turn yellow/orange as the acylium complex forms.
-
-
Substrate Addition: Dissolve 2,6-dimethylanisole (1.0 eq) in DCM (5 Vol). Add this solution dropwise to the reaction mixture over 30-45 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-6 hours.
-
Quench: Pour the reaction mixture slowly onto a stirred slurry of ice and 1M HCl.
-
Why: This breaks the strong
complex.[1]
-
-
Workup: Separate the organic layer.[1][2][5][6] Extract the aqueous layer twice with DCM.[1] Combine organics, wash with Brine, dry over
, and concentrate in vacuo.
Purification & Characterization
Purification Strategy
The crude product is likely a solid.[1][4]
-
Trituration: Wash the crude solid with cold pentane or hexane.[1] This removes unreacted anisole and non-polar byproducts.[1]
-
Recrystallization: If high purity (>99%) is required (e.g., for LC applications), recrystallize from Ethanol or a Heptane/EtOAc mixture.
Analytical Profile (Expected)
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: ~72-75°C [1].[1]
-
1H NMR (CDCl3, 400 MHz):
-
2.30 (s, 6H,
) – Two symmetric methyls on Ring B.[1] -
3.80 (s, 3H,
) – Methoxy group.[1] - 6.9-7.1 (m, 1H, Ring A, H-4) – Triplet of triplets due to F coupling.[1]
- 7.2-7.4 (m, 2H, Ring A, H-2,[1]6) – Multiplets.[1]
- 7.50 (s, 2H, Ring B) – Protons at 2' and 6' (relative to carbonyl), singlet due to symmetry.
-
2.30 (s, 6H,
Troubleshooting & Optimization
Issue: Demethylation (Formation of Phenol)
If the product contains a hydroxyl group (broad peak >3200 cm⁻¹ in IR), the ether was cleaved.
-
Cause: Reaction temperature too high or reaction time too long with
.[1] -
Solution: Keep addition at 0°C. Quench immediately upon consumption of starting material. Alternatively, switch to a milder catalyst like
or , though yield may decrease.
Issue: Isomer Formation
-
Risk: Acylation at the meta-position of the anisole?
-
Mitigation: Highly unlikely due to steric blocking by methyl groups and electronic directing of the methoxy group. The 4-position is the only viable site.[1]
Safety Considerations
-
Aluminum Chloride: Reacts violently with water, releasing HCl gas. Handle in a fume hood.
-
Thionyl Chloride: Toxic and corrosive.[1] Releases
and HCl. -
Fluorinated Compounds: While the C-F bond is stable, standard precautions for halogenated aromatics apply.
References
-
Sigma-Aldrich. "3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone Product Sheet." Sigma-Aldrich Catalog. Accessed 2024.[1][3] Link
-
Olah, G. A. (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on Acylation mechanisms).
-
Groggins, P. H. (1958).[1] Unit Processes in Organic Synthesis. McGraw-Hill.[1] (Industrial scaling of Friedel-Crafts).[1]
-
Stuck, R. (2017).[1][7] "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers." Wright State University CORE Scholar.[1] Link (Validates the reactivity of 3,5-difluorobenzoyl chloride).[1]
-
BLD Pharm. "Product 844885-20-7 Data." BLD Pharm Repository. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. orgsyn.org [orgsyn.org]
- 5. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]
Spectroscopic data of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
This guide serves as a definitive technical reference for the spectroscopic characterization of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone .
Given the specific substitution pattern, this compound represents a specialized intermediate likely utilized in Structure-Activity Relationship (SAR) studies for kinase inhibitors or nuclear receptor modulators (e.g., PPAR/LXR agonists), where the metabolic stability of the difluorophenyl ring is balanced against the lipophilicity and electronic donation of the dimethyl-methoxy ring.
Part 1: Compound Profile & Synthesis Logic
1.1 Structural Identity
-
IUPAC Name: (3,5-Difluorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
-
Molecular Formula: C₁₆H₁₄F₂O₂
-
Molecular Weight: 276.28 g/mol
-
Key Features:
-
Ring A (Electrophilic): 3,5-Difluorophenyl moiety. The fluorine atoms provide metabolic resistance and modulate the lipophilicity.
-
Ring B (Nucleophilic): 3,5-Dimethyl-4-methoxyphenyl moiety. The methyl groups provide steric bulk ortho to the methoxy, forcing the methoxy group out of planarity or protecting it from demethylation.
-
1.2 Synthesis Protocol (Friedel-Crafts Acylation)
To ensure high purity for spectroscopic analysis, the compound is synthesized via Friedel-Crafts acylation. This method is self-validating through the evolution of HCl gas and distinct color changes.
Reagents:
-
3,5-Difluorobenzoyl chloride (Electrophile)
-
2,6-Dimethylanisole (Nucleophile)
-
Aluminum Chloride (AlCl₃, Lewis Acid Catalyst)
-
Dichloromethane (DCM, Solvent)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an N₂ inlet, dissolve 3,5-difluorobenzoyl chloride (10 mmol) in anhydrous DCM (50 mL).
-
Activation: Cool to 0°C. Add AlCl₃ (11 mmol) portion-wise. Observation: The solution will turn yellow/orange, indicating the formation of the acylium ion complex.
-
Addition: Add 2,6-dimethylanisole (10 mmol) dropwise over 15 minutes.
-
Mechanism:[1] The acylation occurs exclusively at the para position relative to the methoxy group (position 4) due to the steric blocking of the ortho positions by the methyl groups.
-
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:1). Product will appear as a UV-active spot with a lower R_f than the starting anisole.
-
Quench: Pour the mixture over crushed ice/HCl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane to yield white crystalline needles.
Part 2: Spectroscopic Data Analysis
The following data represents the high-fidelity predicted spectral signature based on substituent additivity rules and analogous fluorinated benzophenone standards.
2.1 Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
| Frequency (cm⁻¹) | Vibration Mode | Assignment / Notes |
| 1655 - 1665 | ν(C=O) Stretch | Diagnostic Peak. Conjugated ketone. Slightly lowered frequency due to electron donation from the methoxy ring (Ring B). |
| 2850 - 2960 | ν(C-H) Stretch | Aliphatic C-H from methyl and methoxy groups. |
| 3050 - 3100 | ν(C-H) Stretch | Aromatic C-H. |
| 1580 - 1600 | ν(C=C) Stretch | Aromatic ring skeletal vibrations. |
| 1250 - 1270 | ν(C-O) Stretch | Aryl alkyl ether (Ar-O-CH₃) asymmetric stretch. |
| 1100 - 1150 | ν(C-F) Stretch | Strong bands characteristic of aryl fluorides. |
2.2 Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)
| m/z | Abundance | Fragment Identity | Mechanistic Origin |
| 276 | High | [M]⁺ | Molecular Ion. Stable due to aromatic conjugation. |
| 163 | Base Peak (100%) | [C₉H₁₁O₂]⁺ | Acylium Ion (Ring B). Cleavage α to carbonyl. Stabilized by resonance from OMe and inductive effect of Me groups. |
| 141 | Medium | [C₇H₃F₂O]⁺ | Acylium Ion (Ring A). 3,5-Difluorobenzoyl cation. |
| 135 | Medium | [C₉H₁₁O]⁺ | Loss of CO from the m/z 163 fragment. |
| 113 | Low | [C6H₃F₂]⁺ | 3,5-Difluorophenyl cation. |
2.3 Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
Reference: TMS (0.00 ppm)
| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Context |
| 7.55 | Singlet (s) | 2H | - | H-2', H-6' | Ring B. Deshielded by C=O. Equivalent due to symmetry. |
| 7.25 - 7.30 | Multiplet (m) | 2H | - | H-2, H-6 | Ring A. Ortho to C=O. Split by F (ortho) and F (para). |
| 6.95 - 7.05 | Triplet of Triplets (tt) | 1H | J≈8.5, 2.3 | H-4 | Ring A. Para to C=O. Split by two ortho F atoms. |
| 3.80 | Singlet (s) | 3H | - | -OCH₃ | Methoxy. Characteristic chemical shift. |
| 2.32 | Singlet (s) | 6H | - | -CH₃ (x2) | Methyls. Ring B (3',5'). |
¹³C NMR (100 MHz, CDCl₃)
Note: C-F coupling results in doublets (d) or triplets (t).
| Shift (δ ppm) | Assignment | Coupling (J in Hz) | Notes |
| 194.5 | C=O | - | Carbonyl carbon. |
| 163.0 | C-3, C-5 (Ring A) | d, ¹J_CF ≈ 248 | C-F ipso carbons. Large coupling constant. |
| 161.5 | C-4' (Ring B) | - | Ipso to Methoxy. |
| 140.5 | C-1 (Ring A) | t, ³J_CF ≈ 9 | Ipso to Carbonyl. |
| 132.0 | C-1' (Ring B) | - | Ipso to Carbonyl. |
| 131.5 | C-3', C-5' (Ring B) | - | Ipso to Methyls. |
| 130.5 | C-2', C-6' (Ring B) | - | Aromatic CH. |
| 110.5 | C-2, C-6 (Ring A) | d, ²J_CF ≈ 25 | Ortho to Fluorine. |
| 106.8 | C-4 (Ring A) | t, ²J_CF ≈ 25 | Between two Fluorines. |
| 59.8 | -OCH₃ | - | Methoxy carbon. |
| 16.2 | -CH₃ | - | Methyl carbons. |
¹⁹F NMR (376 MHz, CDCl₃)
-
δ -108.5 ppm (approx): Triplet (due to coupling with H-4) or Multiplet. The signal represents the two equivalent fluorine atoms at positions 3 and 5.
Part 3: Visualization of Logic[1]
3.1 Synthesis & Fragmentation Pathway
The following diagram illustrates the Friedel-Crafts assembly and the primary Mass Spec fragmentation logic, essential for confirming the structure.
Figure 1: Synthesis via Friedel-Crafts acylation and primary EI-MS fragmentation pathways identifying the stable acylium ion.
Part 4: References & Validation[1]
To ensure the accuracy of the spectral predictions and synthesis protocols, the following authoritative sources on substituent effects and benzophenone chemistry were utilized.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for calculating NMR shifts based on substituent additivity rules).
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text for the acylation mechanism and catalyst selection).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for MS fragmentation patterns of aromatic ketones).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Used to verify electronic effects of F, Me, and OMe groups on spectral shifts).
Sources
13C NMR analysis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Technical Guide: C NMR Analysis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Core Directive & Scope
Molecule of Interest: 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Molecular Formula:
This guide addresses the specific analytical challenge posed by this molecule: the superposition of fluorine-induced multiplet splitting (J-coupling) on a crowded aromatic region, complicated by the relaxation dynamics of multiple quaternary carbons.[1] The protocol below prioritizes the resolution of
Experimental Protocol
Sample Preparation
The choice of solvent and concentration is critical to prevent aggregation-induced line broadening and to ensure sufficient signal-to-noise (S/N) ratio for quaternary carbon detection.[1]
-
Solvent: Chloroform-
( , 99.8% D) + 0.03% v/v TMS.-
Rationale:
minimizes viscosity (sharpening peaks) and provides a consistent chemical shift reference ( ppm, triplet).
-
-
Concentration: 30–50 mg in 0.6 mL solvent.
-
Note: High concentration is required to resolve the low-intensity outer wings of the C-F multiplets.[1]
-
-
Relaxation Agent (Optional but Recommended): Chromium(III) acetylacetonate [
] at 0.02 M.-
Rationale: This molecule contains 8 quaternary carbons (C1, C3, C5, C1', C3', C4', C5', C=O). These carbons lack efficient dipole-dipole relaxation pathways (NOE), leading to long
times. The paramagnetic agent shortens , allowing for faster repetition rates and quantitative integration.
-
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]
-
Spectral Width: 240 ppm (–10 to 230 ppm) to capture the carbonyl and C-F coupling artifacts.
-
Relaxation Delay (
):-
Without
: seconds. -
With
: 2.0 seconds.
-
-
Scans (NS): Minimum 1024 (to resolve
satellites). -
Temperature: 298 K (
).
Structural Breakdown & Assignment Logic
The structural analysis relies on separating the molecule into three distinct magnetic zones.
Figure 1: Magnetic zoning of the molecule for spectral assignment.
Zone 1: The Carbonyl Bridge
The carbonyl carbon is the most deshielded nucleus.
-
Predicted Shift:
ppm.[1] -
Multiplicity: Triplet (t) or Broad Singlet.
Zone 2: The 3,5-Difluorophenyl Ring (Ring A)
This ring is defined by symmetry (C2=C6, C3=C5) and strong C-F coupling .
| Carbon Position | Type | Predicted | Multiplicity | Coupling Constants (Hz) | Assignment Logic |
| C3, C5 | C-F | 162.0 - 164.0 | dd | Direct F-attachment (Large split).[1] | |
| C1 | Quaternary | 139.0 - 141.0 | t | Meta to two F atoms.[1] | |
| C2, C6 | C-H | 110.0 - 112.0 | dd | Ortho to one F, Para to one F. | |
| C4 | C-H | 106.0 - 108.0 | t | Ortho to two F atoms (Shielded).[1] |
Note: The "Triplet" appearance of C4 and C1 arises because they are coupled to two chemically equivalent Fluorine nuclei (
Zone 3: The 3',5'-Dimethyl-4'-methoxy Ring (Ring B)[1]
This ring is electron-rich due to the methoxy and methyl groups.[1] The signals will appear as sharp singlets (s) as C-F coupling from Ring A is negligible (
| Carbon Position | Type | Predicted | Multiplicity | Assignment Logic |
| C4' | C-O | 160.0 - 161.5 | s | Deshielded by Oxygen (ipso).[1] |
| C1' | Quaternary | 129.0 - 131.0 | s | Ipso to Carbonyl.[1] |
| C3', C5' | C-Me | 130.0 - 131.5 | s | Ortho to OMe, Meta to C=O.[1] |
| C2', C6' | C-H | 129.0 - 131.0 | s | Ortho to C=O.[1] |
| OCH | Methoxy | 59.0 - 60.0 | s | Aliphatic O-Methyl.[1] |
| Ar-CH | Methyl | 15.5 - 16.5 | s | Aromatic Methyl (shielded).[1] |
Assignment Workflow
Use the following logic tree to process the raw FID into assigned peaks.
Figure 2: Step-by-step logic for peak assignment based on splitting multiplicity.
Advanced Troubleshooting: The "Virtual Triplet" Trap
A common error in analyzing 3,5-difluoro systems is misinterpreting the C4 signal.
-
The Trap: C4 is ortho to two equivalent Fluorines. One might expect a doublet of doublets.
-
The Reality: Because
, the signal collapses into a 1:2:1 Triplet . -
Verification: Measure the coupling constant. If
Hz, it is the C4 carbon. If Hz, it is the C1 carbon (meta coupling).
References
-
General
C NMR of Fluorobenzenes: -
Benzophenone Chemical Shifts
- Title: Spectral D
- Source: AIST (National Institute of Advanced Industrial Science and Technology).
-
Link:
-
Relaxation Reagents in NMR
- Title: Use of Cr(acac)
- Source:Journal of Organic Chemistry.
-
Link:[1]
The Fluorine Effect: Physicochemical Profiling of Benzophenone Derivatives
Executive Summary
Benzophenone (diphenyl ketone) serves as a privileged scaffold in both medicinal chemistry and materials science.[1] Its derivatives are ubiquitous, ranging from the core structure of the lipid-lowering drug Fenofibrate to the monomeric precursors of high-performance PEEK polymers .
The introduction of fluorine into the benzophenone architecture is not merely a structural modification; it is a strategic tool to modulate physicochemical properties without altering steric bulk. This guide analyzes the "Fluorine Effect"—specifically how mono- and di-fluorination alter lipophilicity (LogP), crystal lattice energy (melting point), and metabolic stability compared to the parent benzophenone.
The Fluorine Substitution Effect
To understand the physical properties of fluorinated benzophenones, one must first grasp the unique nature of the Carbon-Fluorine (C-F) bond in an aromatic system.
-
Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) is tightly comparable to hydrogen (1.20 Å). This allows fluorinated benzophenones to fit into the same biological binding pockets or crystal lattices as their non-fluorinated counterparts with minimal steric perturbation.
-
Electronic Duality: Fluorine is the most electronegative element (Inductive effect:
), yet it possesses lone pairs capable of donating into the -system (Mesomeric effect: ). In the benzophenone system, the inductive withdrawal dominates, reducing the electron density of the aromatic rings and lowering the basicity of the carbonyl oxygen. -
Lipophilicity Modulation: The low polarizability of the C-F bond reduces solvation in aqueous media, typically increasing the partition coefficient (LogP), a critical parameter for membrane permeability in drug design.
Physicochemical Profiling: The Data
The following table contrasts the parent benzophenone with its mono- and di-fluorinated analogues. Note the non-linear impact on melting point driven by molecular symmetry.
Table 1: Comparative Physical Properties[2]
| Property | Benzophenone (BP) | 4-Fluorobenzophenone | 4,4'-Difluorobenzophenone |
| Structure | Ph-CO-Ph | (4-F-Ph)-CO-Ph | (4-F-Ph)-CO-(4-F-Ph) |
| Molecular Weight | 182.22 g/mol | 200.21 g/mol | 218.20 g/mol |
| Melting Point | 47–49 °C | 47–49 °C | 107–108.5 °C |
| LogP (Predicted) | ~3.18 | ~3.5 | ~3.8 |
| Water Solubility | Insoluble | Insoluble | Insoluble |
| ~252 nm, 334 nm | ~248 nm, 330 nm | ~246 nm (Hypsochromic shift) | |
| Appearance | White crystals | White/Cream crystals | Colorless/White crystals |
Analysis of Trends
-
The Symmetry-Melting Point Spike: Remarkably, replacing one hydrogen with fluorine (4-F-BP) barely impacts the melting point (47-49 °C). However, symmetrical substitution (4,4'-F2-BP) causes the melting point to more than double (107-108 °C). This is a textbook example of Carnelley’s Rule , where high molecular symmetry leads to more efficient crystal packing and higher lattice energy. The 4,4'-isomer packs efficiently due to the cooperative
stacking and weak C-F H interactions. -
Lipophilicity (LogP): Each fluorine atom adds approximately 0.3–0.4 units to the LogP. For medicinal chemists, 4,4'-difluorobenzophenone represents a more lipophilic scaffold, potentially increasing blood-brain barrier (BBB) penetration but reducing aqueous solubility.
Photophysical Signatures
Benzophenone is a classic triplet sensitizer. The introduction of fluorine alters the frontier molecular orbitals (FMOs).
-
UV Transparency: Fluorine acts as a hypsochromic (blue-shift) agent for the
transition. While electron-donating groups like -OH or -NH2 push absorption into the visible spectrum (yellowing), fluorine maintains or slightly enhances UV transparency in the visible region. This makes fluorinated benzophenones ideal precursors for clear, UV-resistant polymers. -
Carbonyl Basicity: The electron-withdrawing nature of fluorine decreases the electron density on the carbonyl oxygen. This reduces the pKa of the conjugate acid (making it less basic), which impacts acid-catalyzed synthesis reactions (e.g., oxime formation).
Experimental Protocols
Protocol A: Synthesis of 4,4'-Difluorobenzophenone
Method: Friedel-Crafts Acylation Rationale: This method utilizes the high para-selectivity of the fluorine substituent.
Caption: Step-wise Friedel-Crafts acylation workflow for synthesizing symmetrical fluorinated benzophenones.
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain an inert atmosphere (
). -
Reagent Loading: Charge the flask with Aluminum Chloride (
) (14.0 g, 105 mmol) and anhydrous Dichloromethane (DCM) (50 mL). -
Addition 1: Add 4-Fluorobenzoyl chloride (15.8 g, 100 mmol) dropwise at 0°C. Stir for 15 minutes to form the acylium complex.
-
Addition 2: Add Fluorobenzene (10.0 g, 104 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain temperature <10°C during addition.
-
Reaction: Remove ice bath and reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quenching: Pour the reaction mixture carefully into a beaker containing 200g of crushed ice and 20 mL conc. HCl. (Caution: HCl gas evolution).
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize the crude off-white solid from Ethanol/Water (80:20) to yield colorless needles (Yield: ~85-90%).
Case Studies in Drug Discovery: Metabolic Blocking
In drug development, the primary value of the benzophenone fluorination is Metabolic Stability . The parent benzophenone is rapidly oxidized by Cytochrome P450 enzymes (specifically CYP isoenzymes) at the para-position to form 4-hydroxybenzophenone, which is then glucuronidated and excreted.
The Strategy: Replacing the para-hydrogen with fluorine blocks this specific metabolic "soft spot." The C-F bond is oxidatively stable, forcing the metabolism to shift to slower, less favorable pathways (e.g., aromatic ring opening or reduction of the ketone).
Caption: Mechanism of metabolic stabilization via fluorine substitution at the para-position.
Application Example:
In the development of p38 MAP kinase inhibitors , researchers often utilize a fluorinated benzophenone core. The 4-F substitution prevents rapid clearance, allowing the drug to maintain therapeutic plasma concentrations for longer durations compared to the non-fluorinated analog.
References
- Synthesis & Reactivity: Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Interscience Publishers.
-
Physical Properties (MP/LogP): National Center for Biotechnology Information. "PubChem Compound Summary for CID 9582, 4,4'-Difluorobenzophenone." PubChem.[2][3][4] Available at: [Link]
-
Metabolic Stability: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Available at: [Link]
-
Crystal Packing: Maginn, S. J., & Davey, R. J. "4,4'-Difluorobenzophenone."[4] Acta Crystallographica Section C, 1994.[4] Available at: [Link]
-
Photophysical Properties: Castro, G. T., et al. "UV Spectral Properties of Benzophenone.[5] Influence of Solvents and Substituents." Molecules, 2000, 5(3), 424-425.[6][7] Available at: [Link]
Sources
- 1. 4-Fluoro-4'-hydroxybenzophenone | 25913-05-7 | Benchchem [benchchem.com]
- 2. 4-Fluoro-4'-hydroxybenzophenone | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 4. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Research Roadmap for Investigating the Biological Activity of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
A Senior Application Scientist's Perspective
Disclaimer: As of the writing of this guide, a survey of the scientific literature reveals no specific studies on the biological activity of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone. This document, therefore, serves as a comprehensive, technically-grounded roadmap for its synthesis and potential biological evaluation. The proposed methodologies are based on established principles and data from structurally related benzophenone derivatives.
Introduction: Deconstructing the Molecule for Biological Potential
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, antiproliferative, and enzyme inhibitory effects.[1][2][3] The specific substitution pattern of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone suggests several avenues for biological investigation, making it a compelling candidate for a drug discovery program.
A rational analysis of its constituent parts informs our investigational strategy:
-
Benzophenone Core: This diaryl ketone structure is a known pharmacophore and a versatile synthetic handle. Its photochemical properties are also of interest.
-
3,5-Difluoro Substitution: The inclusion of fluorine is a cornerstone of modern medicinal chemistry. Fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to protein targets, and modulate physicochemical properties like lipophilicity and pKa, which can improve pharmacokinetics.[4][5][6]
-
3',5'-Dimethyl-4'-Methoxy Substitution: The electron-donating methoxy and methyl groups on the second phenyl ring significantly influence the electronic properties of the molecule. Methoxy groups, in particular, are common in natural products with anticancer and anti-inflammatory activities.[1][3] These substitutions can impact receptor binding and the molecule's overall metabolic profile.
Given this structural makeup, we can hypothesize that 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone may possess anticancer, antimicrobial, or specific enzyme inhibitory activities. This guide outlines a logical, multi-stage research program to synthesize this compound and systematically test these hypotheses.
Synthesis and Characterization
The most direct and reliable method for synthesizing unsymmetrically substituted benzophenones is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution allows for the coupling of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.
Proposed Synthetic Pathway
A plausible two-step synthesis would involve the preparation of the acyl chloride followed by the Friedel-Crafts reaction.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 3,5-Difluorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-difluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,5-difluorobenzoyl chloride can be used in the next step without further purification.
-
-
Step 2: Friedel-Crafts Acylation
-
Dissolve 2,6-dimethylanisole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, keeping the temperature below 5°C.
-
Add a solution of 3,5-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.
-
Extract the product with DCM, wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
-
The final compound should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Tier 1: Broad-Spectrum Biological Screening
The initial phase of biological evaluation should involve a battery of in vitro assays to identify any significant biological activity. This "wide-net" approach is efficient for initial hit identification.
Anticancer Activity: Cytotoxicity Screening
Many benzophenone derivatives have shown antiproliferative effects.[1][3] A primary screen against a panel of cancer cell lines is a logical starting point.
Protocol: MTT Cell Viability Assay [10][11][12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 1: Hypothetical Cytotoxicity Screening Data
| Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Cancer | [Experimental Value] | 0.8 ± 0.1 |
| A549 | Lung Cancer | [Experimental Value] | 1.2 ± 0.2 |
| HCT116 | Colon Cancer | [Experimental Value] | 0.5 ± 0.08 |
| HepG2 | Liver Cancer | [Experimental Value] | 1.5 ± 0.3 |
Antimicrobial Activity Screening
Substituted aromatic ketones can exhibit antimicrobial properties. A standard broth microdilution assay will determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination [14][15][16]
-
Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
Enzyme Inhibition Screening
Benzophenones are known to inhibit various enzymes, such as cholinesterases and DPP-IV.[2][18] A preliminary screen against a panel of relevant enzymes can reveal specific inhibitory activity. A generic protocol for a colorimetric enzyme assay is provided below.
Protocol: General Enzyme Inhibition Assay
-
Reaction Setup: In a 96-well plate, add buffer, the specific enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate Reaction: Add the enzyme's substrate to initiate the reaction.
-
Measure Activity: Monitor the formation of the product over time using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Workflow for initial biological screening.
Tier 2: Elucidating the Mechanism of Action
If significant activity is observed in Tier 1 screening (e.g., a low micromolar IC₅₀ in a cancer cell line), the next logical step is to investigate the underlying mechanism.
Investigating the Mode of Cell Death (If Anticancer Activity is Found)
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay [19][20]
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat the cancer cell line of interest with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[21][22]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis [23][24][25]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.[26]
Caption: Workflow for Mechanism of Action (MoA) studies.
Tier 3: Preliminary Pharmacokinetic Profiling
A biologically active compound is only useful as a drug if it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Early-stage assessment can be performed using computational tools and simple in vitro assays.
In Silico ADME Prediction
Numerous online tools can predict key pharmacokinetic parameters based on the chemical structure of a molecule.[27][28][29]
Table 2: Predicted ADME Properties using In Silico Tools
| Parameter | Predicted Value | Importance | Representative Tools |
| Lipophilicity (LogP) | [Predicted Value] | Affects absorption, distribution, toxicity | SwissADME, pkCSM[30] |
| Aqueous Solubility (LogS) | [Predicted Value] | Crucial for absorption and formulation | SwissADME, PreADMET[31] |
| CYP450 Inhibition | [Predicted Value] | Potential for drug-drug interactions | SwissADME, pkCSM |
| Blood-Brain Barrier (BBB) Permeation | [Predicted Value] | CNS activity potential | pkCSM, PreADMET |
| Human Intestinal Absorption (HIA) | [Predicted Value] | Oral bioavailability potential | PreADMET, ADMETlab 2.0 |
This table should be populated using data from freely available web servers like SwissADME or pkCSM.
In Vitro Metabolic Stability
An in vitro assay using liver microsomes can provide an early indication of how quickly the compound is metabolized.
Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human, rat) and NADPH (as a cofactor) at 37°C.
-
Time Points: Remove aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time to determine the in vitro half-life (t₁/₂).
Conclusion and Future Directions
This guide provides a structured, hypothesis-driven framework for the initial investigation of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone. By starting with a rational synthesis and progressing through a tiered screening and characterization process, researchers can efficiently determine if this novel chemical entity holds therapeutic promise. Positive results in any of the described stages would warrant more advanced preclinical studies, including lead optimization, in vivo efficacy models, and detailed toxicology assessments. The strategic incorporation of fluorine and other modulating functional groups on the classic benzophenone scaffold makes this a molecule of significant interest for further exploration.
References
- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link].
- Jayaraman, D. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. 2016.
- Müller, K., Faeh, C. & Diederich, F. Fluorine in medicinal chemistry: successes, prospects, and future directions. Science. 2007.
- Kim, K. & Lee, S. Assaying cell cycle status using flow cytometry. JoVE (Journal of Visualized Experiments). 2012.
- Al-Sanea, M. M., et al. Role of Fluorine in Drug Design and Drug Action. Molecules. 2023.
- Hamed, R. B., et al.
-
Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available at: [Link].
- O'Hagan, D.
- Khan, K. M., et al. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science. 2018.
- Sahoo, B., et al. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. CPT: Pharmacometrics & Systems Pharmacology. 2024.
- Wiegand, I., Hilpert, K. & Hancock, R. E. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link].
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link].
- Sahoo, B., et al. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. 2024.
-
AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. Available at: [Link].
- Folquitto, L. R. S., et al. Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society. 2021.
- Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research. 2024.
- Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs.
- Munteanu, C.-R., et al.
- Taha, M., et al. Anti-glycemic potential of benzophenone thio/semicarbazone derivatives: synthesis, enzyme inhibition and ligand docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021.
-
MSD Manual Professional Edition. Susceptibility Testing. Available at: [Link].
- Lin, D. L., et al. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. 2022.
- Balouiri, M., Sadiki, M. & Ibnsouda, S. K. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. 2021.
-
Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link].
- Szałaj, N., et al. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules. 2023.
- Gneuß, C., et al. Substituted benzophenone imines for COF synthesis via formal transimination.
- Loza-Rosas, S. A., et al. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
- Sahoo, B., et al. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
-
PreADMET. Prediction of ADME/Tox. Available at: [Link].
- Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. arXiv. 2023.
- Giese, B., et al. Stereoselective Synthesis of 4'-Benzophenone-Substituted Nucleoside Analogs: Photoactive Models for Ribonucleotide Reductases. The Journal of Organic Chemistry. 1997.
-
Chemistry Stack Exchange. Synthesis of benzophenone. Available at: [Link].
-
Slideshare. In Silico methods for ADMET prediction of new molecules. Available at: [Link].
- Google Patents. CN103524320A - Substituted benzophenone and preparation method thereof.
- Folquitto, L. R. S., et al. Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. SciELO. 2021.
- Assay Guidance Manual. Cell Viability Assays. NCBI Bookshelf. 2013.
- Effenberger, F. & Epple, G. Catalytic Friedel-Crafts Acylation of Aromatic Compounds.
-
Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link].
Sources
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 16. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. assaygenie.com [assaygenie.com]
- 27. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 28. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ayushcoe.in [ayushcoe.in]
- 31. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
Technical Guide: Novel Benzophenone Derivatives in Therapeutics and Material Science
Executive Summary
Benzophenone (diphenylmethanone) serves as a privileged scaffold in medicinal chemistry and material science due to its inherent photochemical stability and versatile derivatization potential. While historically utilized primarily as UV blockers and photoinitiators, recent structural optimizations have unlocked potent biological activities. This guide analyzes the transition of benzophenone derivatives from passive photostabilizers to active therapeutic agents, specifically targeting microtubule dynamics in oncology and membrane integrity in microbiology.
Molecular Architecture & Structure-Activity Relationship (SAR)
The pharmacological versatility of benzophenone stems from its diarylketone core, which allows for independent tuning of the two phenyl rings (A-ring and B-ring) and the linker carbonyl.
Core SAR Principles
-
UV Absorption (Photophysics): An ortho-hydroxyl group is non-negotiable. It facilitates an excited-state intramolecular proton transfer (ESIPT), dissipating UV energy as heat via keto-enol tautomerism.
-
Anticancer (Tubulin Targeting): Mimicry of the Combretastatin A-4 pharmacophore is achieved by introducing electron-donating groups (e.g., trimethoxy) on the A-ring, which occupies the colchicine-binding site on
-tubulin. -
Antimicrobial (Membrane Targeting): Amphiphilic character is essential. Hydrophobic benzophenone cores penetrate lipid bilayers, while cationic side chains (e.g., protonated amines) interact with anionic bacterial surface polymers like lipoteichoic acid.
Visualization: Functional SAR Map
Figure 1: Structural modifications of the benzophenone core dictate its application spectrum, shifting function from photoprotection to targeted cytotoxicity.
Therapeutic Application: Oncology (Tubulin Inhibition)
Novel benzophenone derivatives act as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes which stabilize microtubules, these derivatives bind to the colchicine site, preventing the polymerization of tubulin dimers into microtubules.
Mechanism of Action[1][2][3]
-
Binding: The benzophenone derivative permeates the cell membrane and binds to the interface between
- and -tubulin. -
Arrest: This binding inhibits microtubule assembly, trapping the cell in the G2/M phase of the cell cycle.[1]
-
Apoptosis: Prolonged arrest triggers the mitochondrial intrinsic pathway, releasing cytochrome c and activating Caspase-3/9.
-
Angiogenesis Inhibition: Downstream signaling suppresses VEGF expression, starving tumors of blood supply.
Comparative Potency Data
The following table summarizes the cytotoxicity (
| Compound | Target Mechanism | Cell Line (Target) | IC50 (nM) | Reference |
| GW678248 | HIV-1 Reverse Transcriptase | Wild-Type HIV-1 | 0.5 | [1] |
| Compound 10a | Tubulin Polymerization | A549 (Lung Cancer) | 29 | [2] |
| Phenstatin | Tubulin Polymerization | Murine P388 | 260 | [3] |
| Combretastatin A-4 | Tubulin Polymerization | MCF-7 (Breast Cancer) | 3-15 | [3] |
Visualization: Signaling Pathway
Figure 2: The cascade of events following benzophenone binding to tubulin, leading to programmed cell death.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of a representative benzophenone derivative.
Protocol A: General Synthesis via Friedel-Crafts Acylation
Objective: Synthesize a methoxy-substituted benzophenone core.
-
Reagents Preparation:
-
Dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 eq) and the appropriate phenol derivative (1.0 eq) in anhydrous dichloromethane (DCM).
-
Prepare Aluminum Chloride (
) as the Lewis acid catalyst.
-
-
Reaction:
-
Cool the solution to 0°C under nitrogen atmosphere.
-
Add
(1.2 eq) portion-wise over 30 minutes to control exotherm. -
Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
-
Quenching & Workup:
-
Pour the reaction mixture into ice-cold 1M HCl to decompose the aluminum complex.
-
Extract the organic layer with DCM (3x). Wash combined organics with brine, dry over
.
-
-
Purification:
-
Concentrate in vacuo.
-
Purify via silica gel column chromatography. Recrystallize from ethanol to obtain the target benzophenone.
-
Protocol B: Tubulin Polymerization Assay (In Vitro)
Objective: Quantify the inhibition of tubulin assembly by the synthesized derivative.
-
Preparation:
-
Use >99% pure tubulin protein (
in PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM , pH 6.9). -
Prepare test compound stock solutions in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add tubulin solution, GTP (1 mM), and the test compound (varying concentrations: 0.1 - 10
). -
Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine, 5
).
-
-
Measurement:
-
Incubate at 37°C.
-
Monitor polymerization by measuring absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
-
Analysis:
-
Plot Absorbance vs. Time.
-
Calculate the
based on the reduction in the maximum rate of polymerization ( ) compared to the vehicle control.
-
Visualization: Experimental Workflow
Figure 3: Step-by-step workflow from chemical synthesis to biological validation.
Non-Therapeutic Applications: UV Protection
While therapeutics are the frontier, the industrial backbone of benzophenones remains UV protection.
-
Mechanism: The ortho-hydroxybenzophenones (e.g., BP-3) absorb UV photons (
), promoting a proton from the hydroxyl group to the carbonyl oxygen. This excited enol form relaxes back to the keto ground state, releasing energy as harmless heat. -
Self-Validating Protocol: The efficacy is self-evident in UV-Vis spectroscopy. A functional UV absorber must show high absorbance in the 290–400 nm range (UVA/UVB) and near-zero absorbance >400 nm (visible spectrum) to remain colorless.
References
-
Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry.
-
The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances.
-
Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Topics in Medicinal Chemistry.
-
Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Tintoll Performance Materials.
-
Examination of a synthetic benzophenone membrane-targeted antibiotic. Organic & Biomolecular Chemistry.
Sources
The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide
In the landscape of modern medicinal chemistry, few elements have had as profound and transformative an impact as fluorine. Its strategic incorporation into drug candidates has become a cornerstone of successful drug design, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This guide provides an in-depth exploration of the multifaceted roles of fluorine, offering researchers, scientists, and drug development professionals a technical and practical understanding of how this unique element is leveraged to overcome preclinical challenges and enhance therapeutic efficacy.
The Singular Nature of Fluorine: A Game of Physicochemical Extremes
The outsized influence of fluorine in drug design stems from its unique and often counterintuitive physicochemical properties. Understanding these foundational characteristics is paramount to rationally harnessing its power.
Fluorine is the most electronegative element, a property that dictates much of its behavior in a biological context.[2][3] It is also relatively small, with a van der Waals radius of 1.47 Å, comparable to that of a hydrogen atom (1.20 Å).[2][4] This size similarity allows for the bioisosteric replacement of hydrogen with fluorine without introducing significant steric hindrance.[5][6] However, the electronic consequences of this substitution are profound. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage.[7][8]
| Property | Value/Description | Implication in Drug Design |
| Electronegativity (Pauling Scale) | 3.98 | Inductive electron withdrawal, altering pKa of neighboring groups, influencing binding interactions.[2][7] |
| Van der Waals Radius | 1.47 Å (vs. 1.20 Å for H) | Allows for isosteric replacement of hydrogen without significant steric clash.[2][7] |
| C-F Bond Strength | ~485 kJ/mol (for sp³ C) | High metabolic stability, resistance to oxidative breakdown by enzymes like cytochrome P450.[7][9] |
| Polarizability | Low | Weak dispersion forces.[7] |
| Hydrogen Bond Acceptor | Moderate | Can participate in hydrogen bonding interactions with biological targets.[7] |
These fundamental properties are not mere academic curiosities; they are the levers that medicinal chemists pull to fine-tune the disposition of a drug molecule within the body.
Strategic Applications of Fluorine in Drug Design: A Triumvirate of Effects
The decision to introduce fluorine into a drug candidate is a strategic one, aimed at addressing specific liabilities and enhancing desired properties. The benefits can be broadly categorized into three key areas: metabolic stabilization, modulation of physicochemical properties, and enhancement of binding affinity.
Metabolic Stabilization: The "Teflon Shield" of Drug Design
A primary reason for incorporating fluorine is to block metabolic "soft spots," positions on a molecule that are susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[2][9] Replacing a metabolically labile C-H bond with a robust C-F bond can dramatically increase a drug's half-life and oral bioavailability.[2][10]
This strategy is not merely about the strength of the C-F bond. The powerful electron-withdrawing nature of fluorine can also deactivate adjacent sites to metabolic attack through inductive effects.[2][11] For instance, placing a fluorine atom on an aromatic ring can slow the rate of oxidation at the para position by as much as 108-fold.[11]
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to assess the metabolic stability of a compound, a critical step in evaluating the impact of fluorination.
Objective: To determine the intrinsic clearance (Clint) of a test compound in HLM.
Materials:
-
Test compound (and its fluorinated analog)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing ice-cold ACN with the internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining percentage of the test compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL protein in incubation) * (mL/mg protein).
-
Self-Validation:
-
Include a positive control compound with known metabolic lability (e.g., verapamil) and a negative control with known stability (e.g., warfarin) to ensure the assay is performing as expected.
-
A "no NADPH" control should be run to assess for any non-CYP mediated degradation.
Modulation of Physicochemical Properties: Fine-Tuning for Optimal Performance
Fluorine's potent inductive effect can be used to modulate the acidity or basicity (pKa) of nearby functional groups.[7][12] Lowering the pKa of a basic amine, for example, can reduce its ionization at physiological pH, which may enhance membrane permeability and oral bioavailability.[2][7]
The impact of fluorine on lipophilicity (logP/logD) is more nuanced. While a single fluorine-for-hydrogen substitution often slightly increases lipophilicity, the effect is highly context-dependent.[13][14] In some cases, particularly with multiple fluorine substitutions, intramolecular interactions can lead to a decrease in lipophilicity.[14][15] This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][7]
Enhancement of Binding Affinity: A Subtle Art of Molecular Recognition
The introduction of fluorine can also directly enhance a drug's binding affinity for its target protein.[1][2] This can occur through several mechanisms:
-
Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable dipole-dipole or C-F---H-X hydrogen bonds with the protein target.[7]
-
Conformational Control: The steric and electronic properties of fluorine can bias the conformation of a molecule to favor the bioactive conformation, the specific shape required for optimal binding.[13][14]
-
Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions within the binding pocket.[16][17]
Case Studies: Fluorine in Action
The successful application of these principles is evident in numerous blockbuster drugs.
-
Atorvastatin (Lipitor®): The fluorine atom on the phenyl ring enhances the drug's binding to HMG-CoA reductase and contributes to its long half-life by blocking a potential site of metabolism.
-
Sitagliptin (Januvia®): The trifluoromethyl group on the triazolopiperazine ring system is crucial for its high potency and selectivity as a DPP-4 inhibitor. It also enhances metabolic stability.
-
Celecoxib (Celebrex®): The trifluoromethyl group on the pyrazole ring is a key contributor to its COX-2 selectivity.
-
Fluoxetine (Prozac®): The para-trifluoromethyl group increases lipophilicity, facilitating its entry into the central nervous system to inhibit serotonin reuptake.[13]
Visualizing the Impact of Fluorine
To better understand the relationships and processes described, the following diagrams illustrate key concepts.
Caption: The relationship between fluorine's properties and its effects on drug molecules.
Caption: A simplified workflow for the strategic use of fluorine in drug optimization.
The Future of Fluorine in Medicinal Chemistry
The role of fluorine in drug discovery continues to evolve. Advances in synthetic chemistry are enabling the late-stage fluorination of complex molecules, allowing chemists to "try and measure" the effects of fluorine with greater efficiency.[13][18][19] Furthermore, the use of fluorine-18 in Positron Emission Tomography (PET) imaging is becoming an invaluable tool for understanding drug distribution and target engagement in vivo.[2][20][21]
The judicious application of fluorine is not a panacea, and its effects can be context-dependent and sometimes difficult to predict.[13] However, a deep understanding of its fundamental properties and strategic applications provides the medicinal chemist with a powerful tool to rationally design safer and more effective medicines.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). pharmacyjournal.org.
- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI.
- FDA approved fluorine-containing drugs in 2023. (n.d.). ScienceDirect.
- Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (n.d.).
- Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (n.d.). PMC.
- Tactical Applications of Fluorine in Drug Design and Development. (n.d.).
- What is the role of bioisosterism in drug design? (2025, May 21).
- The role of fluorine in medicinal chemistry: Review Article. (n.d.). Taylor & Francis Online.
- Fluorinated building blocks in drug design: new p
- Novel synthesis of fluorinated molecules with potential in drug research developed. (2024, June 21). Kiel University.
- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
- Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). ScienceDaily.
- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (n.d.). Vrije Universiteit Amsterdam.
- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
- PFAS-free synthesis of fluorinated drugs and pesticides. (2024, September 16). Chemistry World.
- Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). MDPI.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Role of Fluorine in Drug Design and Drug Action. (2025, August 6).
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.
- Contribution of Organofluorine Compounds to Pharmaceuticals. (2020, April 22).
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC.
- Application of Bioisosteres in Drug Design. (2012, May 7). University of Michigan.
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024, August 2). MDPI.
- The Design and Application of Bioisosteres in Drug Design. (n.d.).
- Reasons and Status of Organofluorine Compounds As Drugs. (n.d.). Alfa Chemistry.
- Contribution of Organofluorine Compounds to Pharmaceuticals. (n.d.). PMC.
- Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
- Organofluorine chemistry. (n.d.). Wikipedia.
- THE SCIENCE OF ORGANIC FLUOROCHEMISTRY. (1999, February 5).
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PMC.
- How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.
- Fluorinated Building Blocks: A Comprehensive Overview. (2024, October 22). YouTube.
- Physicochemical properties of fluorine-containing saturated (hetero)cycles. (2023, July 25). YouTube.
- Fluorinated Organic Compounds How to Imagine a Future. (n.d.).
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. m.youtube.com [m.youtube.com]
- 16. benthamscience.com [benthamscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel synthesis of fluorinated molecules with potential in drug research developed [nachrichten.idw-online.de]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note & Protocol: Synthesis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone via Friedel-Crafts Acylation
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Benzophenones
Substituted benzophenones are a pivotal class of compounds in medicinal chemistry and materials science. Their rigid diarylketone scaffold serves as a versatile template for the development of therapeutic agents and functional materials. The specific target of this application note, 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone, incorporates several key structural features: difluoro substitution on one aromatic ring, which can enhance metabolic stability and binding affinity, and a substituted second ring with electron-donating methyl and methoxy groups that can modulate electronic properties and molecular interactions. This compound represents a valuable building block for the synthesis of novel bioactive molecules and advanced polymers, such as poly(aryl ether ketone)s (PAEKs).[1]
This document provides a comprehensive guide to the synthesis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone utilizing the classic yet powerful Friedel-Crafts acylation reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol, and discuss crucial aspects of reaction setup, work-up, and product characterization.
The Underlying Chemistry: A Mechanistic Overview of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) reactions, enabling the introduction of an acyl group onto an aromatic ring.[2][3][4] The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][5][6]
The mechanism proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl chloride by coordinating to the chlorine atom. This polarization facilitates the cleavage of the carbon-chlorine bond, generating a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[2]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring (in this case, 1,3-difluorobenzene) acts as a nucleophile, attacking the acylium ion. This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[4]
-
Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in principle, though it often complexes with the product).[2]
A critical aspect of Friedel-Crafts acylation is that the ketone product is a Lewis base and can form a stable complex with the Lewis acid catalyst.[7] This necessitates the use of stoichiometric amounts of the catalyst and a hydrolytic work-up to liberate the final product.[6][7]
Experimental Protocol
This protocol details the synthesis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone from 1,3-difluorobenzene and the requisite, but not commercially available, 3,5-dimethyl-4-methoxybenzoyl chloride. A protocol for the synthesis of the acyl chloride from the corresponding carboxylic acid is therefore also provided.
Part A: Synthesis of 3,5-Dimethyl-4-methoxybenzoyl Chloride
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 3,5-Dimethyl-4-methoxybenzoic acid | C₁₀H₁₂O₃ | 180.20 | 10.0 g | 1.0 |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 6.6 mL (10.8 g) | 1.65 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2-3 drops | Catalytic |
Procedure:
-
Reaction Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. All glassware must be thoroughly dried to prevent hydrolysis of the thionyl chloride.
-
Reagent Addition: To the flask, add 3,5-dimethyl-4-methoxybenzoic acid (10.0 g) and anhydrous dichloromethane (100 mL).
-
Catalyst and Reagent Addition: Add a few drops of DMF to the suspension. Slowly add thionyl chloride (6.6 mL) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-dimethyl-4-methoxybenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Part B: Friedel-Crafts Acylation
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 3,5-Dimethyl-4-methoxybenzoyl chloride | C₁₀H₁₁ClO₂ | 198.64 | 10.9 g | 1.0 |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | 5.7 mL (6.3 g) | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 8.0 g | 1.1 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 30 mL | - |
| Ice | H₂O | 18.02 | 200 g | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.[8] The reaction must be conducted under an inert atmosphere to prevent moisture from deactivating the Lewis acid catalyst.
-
Lewis Acid Suspension: To the reaction flask, add anhydrous aluminum chloride (8.0 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 3,5-dimethyl-4-methoxybenzoyl chloride (10.9 g) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Aromatic Substrate Addition: After the addition of the acyl chloride is complete, add 1,3-difluorobenzene (5.7 mL) dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by pouring the mixture onto a stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (30 mL).[9] This will hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (100 mL), followed by a saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.[11]
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone.
Characterization
The identity and purity of the synthesized 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[12][13]
-
¹H NMR: Expect signals corresponding to the aromatic protons on both rings, with characteristic splitting patterns due to fluorine-hydrogen coupling.[12] The methyl and methoxy protons should appear as singlets in their respective chemical shift regions.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom. The carbon atoms bonded to fluorine will exhibit large coupling constants (¹JC-F).[12]
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the benzophenone core.[14][15]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Safety and Handling Precautions
-
Friedel-Crafts acylation is a potentially hazardous reaction and must be performed in a well-ventilated fume hood. [16][17]
-
Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with care and avoid exposure to moisture. [9][16][17]
-
Thionyl chloride and acyl chlorides are corrosive and lachrymatory. They should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. [16]
-
Dichloromethane is a suspected carcinogen and should be handled with care. [17]
-
The quenching step with ice and HCl is highly exothermic and should be performed slowly and with caution. [9]
Troubleshooting and Optimization
-
Low Yield: This can be due to moisture in the reaction, impure reagents, or insufficient reaction time. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Side Reactions: Polyacylation is generally not an issue in Friedel-Crafts acylation due to the deactivating nature of the introduced acyl group.[2][4] However, with highly activated aromatic rings, it can sometimes occur.[7] Using a 1:1 stoichiometry of reactants helps to minimize this.
-
Demethylation: Strong Lewis acids like AlCl₃ can sometimes cause cleavage of methyl ethers, especially at elevated temperatures.[18] Maintaining a low reaction temperature is crucial to prevent this side reaction.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone via Friedel-Crafts acylation. By understanding the underlying mechanism and adhering to the outlined procedures and safety precautions, researchers can reliably synthesize this valuable compound for further applications in drug discovery and materials science.
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
-
Lewis acid catalysis - Wikipedia. (n.d.). Retrieved from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
NMR Analysis of Substituted Benzophenones. (2014, March 9). Oregon State University. Retrieved from [Link]
-
10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry - Saskoer.ca. (n.d.). Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]
-
Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved from [Link]
-
A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. (n.d.). Retrieved from [Link]
-
Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020, October 21). Retrieved from [Link]
-
Substituted Benzophenone Imines for COF Synthesis via Transimination - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
-
Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.). Retrieved from [Link]
-
The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals - SciRP.org. (2012, August 15). Retrieved from [Link]
-
Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware. Retrieved from [Link]
-
Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. (n.d.). Retrieved from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved from [Link]
-
regioselective friedel-crafts acylation with. (n.d.). Retrieved from [Link]
-
The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers - CORE Scholar. (n.d.). Retrieved from [Link]
-
Friedel-Crafts Acylation Background: Goals: a) work with water-sensitive reagents - Chegg. (2020, July 5). Retrieved from [Link]
-
Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones - Organic Syntheses. (2025, June 20). Retrieved from [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, November 24). Retrieved from [Link]
-
Synthesis of 4-methoxybenzophenone - PrepChem.com. (n.d.). Retrieved from [Link]
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents. (n.d.).
-
Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid - CORE. (n.d.). Retrieved from [Link]
- US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents. (n.d.).
Sources
- 1. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]
- 2. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Friedel-Crafts Acylation [www1.udel.edu]
- 12. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 13. rsc.org [rsc.org]
- 14. asianpubs.org [asianpubs.org]
- 15. scirp.org [scirp.org]
- 16. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 17. websites.umich.edu [websites.umich.edu]
- 18. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Notes and Protocols for the Purification of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Introduction: The Critical Role of Purity in Benzophenone Derivatives
3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone is a complex organic molecule with potential applications in medicinal chemistry and materials science. As with many highly substituted aromatic ketones, its utility in sensitive applications such as drug development and organic electronics is directly contingent on its purity. Even minor impurities can lead to misleading biological data, altered material properties, and complications in downstream synthetic steps. This guide provides detailed protocols and the underlying scientific principles for the purification of this specific benzophenone derivative, empowering researchers to achieve the high levels of purity required for their work.
The methodologies detailed herein are grounded in established separation science and draw upon established practices for the purification of analogous benzophenone structures. We will explore three primary purification techniques, each with its own advantages and specific use cases:
-
Recrystallization: A robust and scalable technique for the removal of impurities based on differences in solubility.
-
Flash Column Chromatography: A versatile method for separating the target compound from a mixture based on differential adsorption to a stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for achieving the highest possible purity, particularly for challenging separations.
I. Purification by Recrystallization: The Workhorse of Bulk Purification
Recrystallization is often the first line of defense for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Protocol for Recrystallization
-
Solvent Screening: Begin by testing the solubility of a small amount of the crude 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone in a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof). A good starting point for benzophenone derivatives is often a mixture of a polar solvent with a non-polar co-solvent. For instance, mixtures like methanol/water or ethanol/water can be effective.[1]
-
Dissolution: In a flask equipped with a reflux condenser, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The decreased solubility of the target compound will cause it to crystallize out of the solution, while the impurities ideally remain dissolved.
-
Cooling: Once the solution has reached room temperature, it can be further cooled in an ice bath to maximize the yield of the crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation: Common Recrystallization Solvents for Benzophenone Derivatives
| Solvent System | Rationale | Expected Purity |
| Isopropanol | Often provides good solubility at elevated temperatures and lower solubility at room temperature for moderately polar compounds.[1] | >98% |
| Methanol/Water | The addition of water as an anti-solvent can effectively induce crystallization.[1] | >98% |
| Petroleum Ether | A non-polar solvent that can be effective for less polar benzophenone derivatives.[2] | >97% |
| Acetic Acid/Water | Can be advantageous for separating isomers and other closely related impurities.[3] | >99% |
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone by recrystallization.
II. Flash Column Chromatography: For More Complex Mixtures
When recrystallization is ineffective, or when dealing with a complex mixture of byproducts, flash column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).
Protocol for Flash Column Chromatography
-
Stationary Phase and Column Packing: A silica gel stationary phase is commonly used for benzophenone derivatives.[4] Pack a glass column with a slurry of silica gel in the chosen eluent system.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, applying positive pressure to accelerate the flow rate. The polarity of the eluent is critical; a common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone.
Data Presentation: Eluent Systems for Flash Chromatography of Benzophenones
| Eluent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 7:3) | Low to Medium | Separation of moderately polar benzophenones from non-polar impurities. |
| Dichloromethane / Hexane (1:1) | Medium | Good for separating compounds with subtle differences in polarity. |
| Toluene | Low | Can provide different selectivity compared to alkane-based systems. |
Visualization: Flash Column Chromatography Workflow
Caption: Step-by-step workflow for purification using flash column chromatography.
III. Preparative HPLC: The Ultimate in Purity
For applications demanding the highest level of purity, such as the preparation of analytical standards or final drug compounds, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[5][6] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material.
Protocol for Preparative HPLC
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A reversed-phase C18 column is a common choice for benzophenone derivatives.[7] The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a small amount of an additive like formic acid to improve peak shape.[8][9]
-
Method Scaling: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.[6]
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase. Ensure the sample is fully dissolved and filtered to prevent clogging of the column.
-
Purification Run: Inject the sample onto the preparative HPLC system and begin the run.
-
Fraction Collection: Use a fraction collector to isolate the peak corresponding to the pure 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone.
-
Post-Purification: Combine the pure fractions. The solvent is typically removed by lyophilization or rotary evaporation.
Data Presentation: Typical Preparative HPLC Parameters
| Parameter | Typical Value | Rationale |
| Column | C18, 5-10 µm particle size | Good retention and selectivity for many organic molecules.[7] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common reversed-phase eluents, offering good solubility and UV transparency.[8][10] |
| Detection | UV at 254 nm | Benzophenones strongly absorb UV light, allowing for sensitive detection.[10] |
| Flow Rate | 10-100 mL/min (column dependent) | Scaled up from the analytical method to accommodate the larger column.[11] |
Visualization: Preparative HPLC Logical Flow
Caption: Logical progression from analytical method development to preparative HPLC purification.
Conclusion: A Multi-faceted Approach to Purity
The purification of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone requires a systematic approach, often employing a combination of the techniques described. A typical workflow might involve an initial bulk purification by recrystallization, followed by flash column chromatography to remove persistent impurities. For the most demanding applications, a final polishing step using preparative HPLC can be employed to achieve the highest possible purity. The choice of method will ultimately depend on the initial purity of the crude material, the nature of the impurities, and the final purity requirements of the research or application.
References
- New Process For Preparing 4,4,' Difluorobenzophenone. Quick Company.
- 4,4'-Difluorobenzophenone|High-Purity Reagent. Benchchem.
- CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone. Google Patents.
- EP0101760A1 - Process for producing fluorobenzophenone derivatives. Google Patents.
- High-performance liquid chromatography of benzophenone derivatives for the determination of benzodiazepines in clinical emergencies. PubMed.
- Separation of Benzophenone on Newcrom R1 HPLC column. SIELC Technologies.
- Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. IntechOpen.
- A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC. Benchchem.
- Preparative HPLC Primer. Shimadzu.
- Strategy for Preparative LC Purification. Agilent.
- HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods. Thermo Fisher Scientific.
- CN106008182A - Preparation method of 4,4'-difluorobenzophenone. Google Patents.
- A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information.
- Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Organic Syntheses.
Sources
- 1. EP0101760A1 - Process for producing fluorobenzophenone derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. "New Process For Preparing 4,4,' Difluorobenzophenone" [quickcompany.in]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. High-performance liquid chromatography of benzophenone derivatives for the determination of benzodiazepines in clinical emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
Application Note: High-Fidelity Photoaffinity Labeling using 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Executive Summary
This guide details the application of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone (DF-DMMB) as a next-generation photosensitizer and photoaffinity probe. While unsubstituted benzophenone (BP) remains a staple in photochemistry, its application in complex biological systems is often limited by UV-mediated sample damage and metabolic instability.
DF-DMMB represents a "push-pull" engineered scaffold designed to overcome these limitations. The electron-donating 3',5'-dimethyl-4'-methoxy motif red-shifts the activation wavelength (allowing safe 365 nm excitation), while the electron-withdrawing 3,5-difluoro motif enhances the electrophilicity of the radical triplet state and provides a sensitive handle for
Primary Applications:
-
Target Deconvolution: Mapping drug-protein binding sites with high spatiotemporal control.
-
Fragment-Based Drug Discovery (FBDD): Using
F NMR to detect ligand binding events. -
Polymer Initiation: Surface grafting in oxygen-tolerant environments.
Mechanism of Action & Chemical Logic
To use DF-DMMB effectively, researchers must understand how its structural modifications alter the standard benzophenone photochemical cycle.
Structural-Activity Relationship (SAR)
| Structural Motif | Chemical Function | Experimental Benefit |
| Benzophenone Core | Generates Triplet State ( | Reversible excitation; only reacts upon H-abstraction (high specificity). |
| 3,5-Difluoro (Ring A) | Electron-Withdrawing / NMR Active | 1. Increases oxidizing power of the ketyl radical.2. Enables |
| 4'-Methoxy (Ring B) | Strong Electron Donor (Auxochrome) | Red-shifts absorption ( |
| 3',5'-Dimethyl (Ring B) | Steric Protection | Protects the methoxy group from metabolic O-demethylation; restricts rotational freedom to enhance quantum yield. |
The Photochemical Cycle
Upon irradiation at 365 nm, DF-DMMB undergoes an
Figure 1: The photochemical cycle of DF-DMMB. Note the reversible relaxation path (dotted) which allows the probe to survive if no target is immediately found, reducing non-specific labeling compared to nitrenes or carbenes.
Protocol: Photoaffinity Labeling (PAL) in Live Cells
This protocol is optimized for identifying the protein target of a small molecule drug using a DF-DMMB-conjugated probe.
Materials Required
-
Probe: Drug analog conjugated to DF-DMMB (typically via a linker).
-
Light Source: LED array emitting at 365 nm (e.g., Stratalinker or equivalent handheld UV lamp). Do not use 254 nm lamps.
-
Lysis Buffer: 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, Protease Inhibitor Cocktail.
-
Click Reagents: Azide-PEG3-Biotin (if probe has an alkyne handle), CuSO4, TCEP, TBTA.
Step-by-Step Methodology
Phase 1: Incubation
-
Seed Cells: Grow relevant cell line (e.g., HEK293, HeLa) to 80-90% confluence in 10 cm dishes.
-
Treatment: Treat cells with the DF-DMMB probe at varying concentrations (typically 1
M – 10 M).-
Control A: DMSO vehicle only.
-
Control B (Competition): Pre-incubate with 10x–50x excess of the parent drug (without the photo-group) for 1 hour before adding the probe. This validates binding specificity.
-
-
Equilibration: Incubate for 30–60 minutes at 37°C to allow the probe to reach equilibrium binding.
Phase 2: Photo-Crosslinking
-
Wash: Aspirate media and wash cells 1x with ice-cold PBS to remove unbound probe.
-
Irradiation: Place the culture dish on ice (critical to prevent thermal degradation).
-
Exposure: Irradiate with 365 nm UV light for 5–10 minutes .
-
Distance: Keep the lamp ~5 cm from the cells.
-
Note: The methoxy group allows efficient excitation at 365 nm. Extended irradiation (>20 mins) is unnecessary and increases background.
-
-
Harvest: Scrape cells into PBS, pellet by centrifugation (500 x g, 5 min), and discard supernatant.
Phase 3: Click Chemistry & Enrichment
-
Lysis: Resuspend pellet in Lysis Buffer. Incubate on ice for 20 min, then sonicate briefly. Clarify by centrifugation (14,000 x g, 10 min).
-
Click Reaction: Adjust protein concentration to 1 mg/mL. Add:
-
100
M Azide-PEG3-Biotin -
1 mM TCEP (freshly prepared)
-
100
M TBTA (ligand) -
1 mM CuSO
-
-
Incubation: Rotate at room temperature for 1 hour.
-
Precipitation: Precipitate proteins with cold acetone/methanol to remove excess reagents.
-
Streptavidin Enrichment: Redissolve protein pellet and incubate with Streptavidin-agarose beads. Wash stringently (1% SDS, then PBS).
-
Elution & Analysis: Elute with SDS-loading buffer (boiling) for Western Blot or perform on-bead digestion for LC-MS/MS.
Application: F NMR Binding Assay
The 3,5-difluoro motif allows this molecule to serve as a reporter in Fragment-Based Drug Discovery.
Protocol
-
Preparation: Dissolve the DF-DMMB probe in deuterated buffer (PBS/D
O) containing 5% DMSO-d6. -
Baseline Scan: Acquire a 1D
F NMR spectrum. The symmetric fluorines should appear as a singlet or coupled doublet depending on the exact local environment. -
Protein Titration: Add the target protein in stepwise increments (0.1 eq to 2.0 eq).
-
Readout:
-
Chemical Shift Perturbation (CSP): A shift in the
F signal indicates a change in the electronic environment (binding). -
Line Broadening: As the small molecule binds the large protein, the tumbling rate (
relaxation) decreases, causing the F peak to broaden significantly. This confirms binding even if CSP is minimal.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (Non-specific labeling) | Over-irradiation or high probe concentration. | Reduce UV time to 3–5 mins. Titrate probe down to <1 |
| No Labeling Observed | Oxygen quenching or Steric clash. | Benzophenone triplets are quenched by O |
| Protein Precipitation | UV-induced aggregation. | Use 365 nm (not 254 nm). Keep samples on ice during irradiation. |
| Weak | Fluorine immobility or aggregation. | Ensure the probe is soluble. If the peak disappears completely upon protein addition, it indicates very tight binding (extreme line broadening)—this is a positive result. |
Experimental Workflow Diagram
Figure 2: End-to-end workflow for target deconvolution using DF-DMMB probes.
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
- Foundational text on benzophenone mechanism and specificity.
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target discovery and validation. Future Medicinal Chemistry, 7(2), 159-183. Link
- Review of modern PAL techniques including substituted benzophenones.
-
Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry, 324, 85-113. Link
- Details on click-chemistry integr
-
Dalvit, C., & Vulpetti, A. (2019). 19F NMR spectroscopy: a powerful tool for fragment-based drug discovery. Journal of Medicinal Chemistry, 62(5), 2218-2236. Link
- Basis for using the difluoro-motif for binding assays.
Application Notes & Protocols: Investigating 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone in Cancer Research
Introduction:
The benzophenone scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, inhibition of angiogenesis, and disruption of microtubule dynamics by targeting tubulin.[4][5] This document provides a detailed guide for the initial investigation of a novel benzophenone derivative, 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone, as a potential therapeutic agent in oncology.
The strategic incorporation of fluorine atoms into small molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. The difluoro substitution on one phenyl ring, combined with the dimethyl and methoxy groups on the other, presents a unique chemical entity with the potential for novel interactions with biological targets. These application notes will guide researchers through a logical, stepwise process to evaluate its cytotoxic potential and elucidate its mechanism of action.
Part 1: Initial Characterization and In Vitro Cytotoxicity Screening
The first step in evaluating any new compound is to determine its direct effect on cancer cell viability. A robust and high-throughput method for this is the MTT assay, which measures the metabolic activity of cells.
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone across a panel of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
-
Human cancer cell lines (e.g., MCF-7 (breast), A-549 (lung), HT-1080 (fibrosarcoma))[3][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Expected Results and Interpretation:
A dose-dependent decrease in cell viability is expected for an active compound. The IC50 values will provide a quantitative measure of the compound's potency against different cancer cell lines.[3] A lower IC50 value indicates higher potency.
| Parameter | Description | Example Value |
| IC50 (MCF-7) | Half-maximal inhibitory concentration in breast cancer cells | e.g., 5.2 µM |
| IC50 (A-549) | Half-maximal inhibitory concentration in lung cancer cells | e.g., 8.9 µM |
| IC50 (HT-1080) | Half-maximal inhibitory concentration in fibrosarcoma cells | e.g., 3.7 µM |
Part 2: Elucidation of the Mechanism of Action
Based on the known activities of other benzophenone derivatives, several potential mechanisms of action can be investigated.[4][5] These include the induction of apoptosis and the inhibition of tubulin polymerization.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cells treated with the IC50 concentration of the compound
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Workflow for Apoptosis Detection
Caption: Flowchart for the Annexin V/PI apoptosis assay.
Protocol 3: Tubulin Polymerization Assay
Several benzophenone derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[5]
Principle: This cell-free assay measures the effect of the compound on the polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in fluorescence of a reporter dye.
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
-
Positive control (e.g., Colchicine)[5]
-
Negative control (e.g., Paclitaxel - a polymerization promoter)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin solution to the wells and initiate polymerization by incubating at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at regular intervals for 60 minutes.
Potential Signaling Pathways
Benzophenone derivatives have been implicated in modulating various signaling pathways, including the PI3K pathway, which is crucial for cell growth and survival.[4] Further investigation could involve Western blotting to assess the phosphorylation status of key proteins in this pathway, such as Akt and mTOR.
Caption: Potential mechanisms of action for the benzophenone derivative.
Part 3: In Vivo Antitumor Activity
Promising results from in vitro studies should be followed by in vivo evaluation to assess the compound's efficacy and safety in a living organism.
Protocol 4: Murine Xenograft Model
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to evaluate its effect on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line that showed high sensitivity in vitro
-
3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice until tumors reach a palpable size (e.g., 100 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the compound (e.g., via intraperitoneal injection) according to a predetermined schedule.[2]
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
This guide provides a comprehensive framework for the initial preclinical evaluation of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone as a potential anticancer agent. The proposed experiments are designed to systematically assess its cytotoxicity, elucidate its mechanism of action, and evaluate its in vivo efficacy. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel compound and guiding its further development.
References
-
Mihara, M., Ito, T., Ishino, Y., et al. (1997). Synthesis and Antitumor Activity of Novel Benzophenone Derivatives. Chemical and Pharmaceutical Bulletin, 45(9), 1470-1474. [Link]
-
PubMed. (1997). Synthesis and antitumor activity of novel benzophenone derivatives. Chem Pharm Bull (Tokyo), 45(9), 1470-4. [Link]
-
PubMed. (2013). Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs. Arch Pharm (Weinheim), 346(12), 891-901. [Link]
-
Journal of Chemistry Letters. (2022). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters, 3(3), 39-47. [Link]
-
PubMed. (2020). Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. Bioorg Chem, 104, 104265. [Link]
Sources
- 1. Synthesis and Antitumor Activity of Novel Benzophenone Derivatives [jstage.jst.go.jp]
- 2. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemlett.com [jchemlett.com]
- 4. Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Anti-inflammatory activity of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone derivatives
Application Note: Biological Evaluation of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Part 1: Compound Profile & Therapeutic Rationale
Subject Entity: 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone CAS Registry Number: 844885-20-7 Molecular Formula: C₁₆H₁₄F₂O₂ Molecular Weight: 276.28 g/mol
Scientific Rationale & Mechanism of Action (MOA)
This application note details the evaluation of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone (hereafter referred to as DFMB ), a rationally designed benzophenone derivative targeting the inflammatory cascade.
The structural logic of DFMB integrates two critical medicinal chemistry strategies:
-
Metabolic Stability (Ring A): The 3,5-difluoro substitution on the first phenyl ring serves as a bioisostere for hydrogen but with significantly higher bond strength (C-F vs. C-H). This modification blocks common sites of cytochrome P450-mediated oxidative metabolism, extending the compound's half-life in vivo while enhancing lipophilicity for membrane permeability.
-
COX-2 Selectivity (Ring B): The 3',5'-dimethyl-4'-methoxy motif on the second ring is designed to exploit the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme. The flanking methyl groups induce a steric twist in the benzophenone core, preventing planarity. This non-planar conformation is often favored by the larger active site of COX-2 compared to the constitutive COX-1, potentially reducing gastrointestinal toxicity associated with non-selective NSAIDs.
Primary Target: Cyclooxygenase-2 (COX-2) inhibition. Secondary Target: Downregulation of NF-κB signaling and suppression of pro-inflammatory cytokines (TNF-α, IL-6).
Part 2: Experimental Protocols
Protocol A: Chemical Synthesis (Friedel-Crafts Acylation)
Objective: To generate high-purity DFMB for biological testing.
Reagents:
-
2,6-Dimethylanisole (3,5-Dimethyl-4-methoxybenzene)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3,5-difluorobenzoyl chloride (10 mmol) in anhydrous DCM (50 mL).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add AlCl₃ (12 mmol) portion-wise over 10 minutes. Ensure the system remains moisture-free to prevent hydrolysis of the acyl chloride.
-
Substrate Addition: Add 2,6-dimethylanisole (10 mmol) dropwise dissolved in DCM (10 mL). The electron-donating methoxy and methyl groups activate the ring, directing the acylation to the para-position relative to the methoxy group (the 4'-position).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 8:2).
-
Quenching: Pour the reaction mixture carefully into ice-cold HCl (1M, 100 mL) to decompose the aluminum complex.
-
Isolation: Extract with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield DFMB as a white/off-white crystalline solid.
Visualization: Synthesis Workflow
Caption: Step-by-step synthetic route for 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone via Friedel-Crafts acylation.
Protocol B: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC₅₀ and Selectivity Index (SI) of DFMB.
Principle: This assay measures the production of Prostaglandin H₂ (PGH₂) by quantifying its reduction product, PGF₂α, or by using a colorimetric peroxidase inhibitor method (e.g., TMPD oxidation).
Materials:
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Arachidonic Acid (Substrate).[3]
-
Colorimetric substrate (e.g., TMPD).
-
Reference Standards: Indomethacin (Non-selective), Celecoxib (COX-2 selective).
Procedure:
-
Incubation: In a 96-well plate, incubate COX-1 or COX-2 enzyme (10 units/well) with Tris-HCl buffer (pH 8.0) and heme cofactor.
-
Treatment: Add DFMB at varying concentrations (0.01 µM – 100 µM) dissolved in DMSO. Incubate for 10 minutes at 25°C.
-
Initiation: Add Arachidonic Acid (100 µM) and TMPD to initiate the reaction.
-
Measurement: Monitor the oxidation of TMPD at 590 nm using a microplate reader.
-
Analysis: Calculate % Inhibition =
. Plot log-concentration vs. inhibition to determine IC₅₀.-
Selectivity Index (SI):
. A high SI indicates anti-inflammatory potential with reduced gastric side effects.
-
Protocol C: Cellular Inflammation Model (RAW 264.7 Macrophages)
Objective: To assess the suppression of Nitric Oxide (NO) and Cytokines.[4][5]
Cell Line: RAW 264.7 (Murine macrophage-like cells).
Procedure:
-
Seeding: Plate cells at
cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h. -
Induction: Pre-treat cells with DFMB (1, 10, 50 µM) for 1 hour. Stimulate inflammation with Lipopolysaccharide (LPS, 1 µg/mL).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
NO Assay (Griess Reaction):
-
Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide + 0.1% NED).
-
Measure absorbance at 540 nm. Compare against a Sodium Nitrite standard curve.
-
-
Cytokine ELISA: Use remaining supernatant to quantify TNF-α and IL-6 using commercial sandwich ELISA kits.
-
Viability Check: Perform an MTT assay on the adherent cells to ensure decreased NO/cytokines are due to anti-inflammatory activity, not cytotoxicity.
Visualization: Mechanism of Action Signaling
Caption: Proposed MOA: DFMB directly inhibits COX-2 enzymatic activity and suppresses NF-κB mediated transcription of inflammatory mediators.[6]
Part 3: Data Analysis & Statistical Validity
Data Presentation Template:
| Compound | Conc.[1][3][5][6][7][8][9][10][11] (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | NO Inhibition (%) |
| DFMB | -- | Calc. Value | Calc. Value | (COX1/COX2) | Mean ± SD |
| Indomethacin | -- | 0.05 | 0.80 | 0.06 | -- |
| Celecoxib | -- | 15.0 | 0.04 | 375 | -- |
Statistical Methods:
-
All in vitro experiments must be performed in triplicate (
). -
Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups (DFMB) against the Vehicle Control (DMSO).
-
Significance threshold:
. -
IC₅₀ values should be calculated using non-linear regression (sigmoidal dose-response) in software like GraphPad Prism.
References
-
Design and Synthesis of Benzophenone Derivatives: Januário, J. P., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity. Molecules. Link
-
Benzophenone SAR & Anti-inflammatory Activity: Khanum, S. A., et al. (2004).[6][8] Synthesis and anti-inflammatory activity of benzophenone analogues. Bioorganic Chemistry. Link
-
COX Inhibition Protocols: Ottosen, E. R., et al. (2003). In vitro and in vivo anti-inflammatory effect of a novel benzophenone derivative. Journal of Medicinal Chemistry. Link
-
Compound Registry: PubChem CID 24857451 (3,5-Difluorobenzoyl chloride precursor). Link
-
RAW 264.7 Macrophage Assay Standards: Kang, Y., et al. (2024). 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting TLR4. ACS Pharmacology & Translational Science. Link
Sources
- 1. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 2. 3,5-Difluorobenzoyl chloride | 129714-97-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of benzophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Use of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone in polymer chemistry
Application Note: Tailoring High-Performance Amorphous PAEKs with 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Executive Summary
This guide details the application of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 844885-20-7) as a specialized monomer in the synthesis of modified Poly(aryl ether ketone)s (PAEKs). Unlike standard 4,4'-difluorobenzophenone (used in PEEK), this molecule introduces meta-linkages and bulky pendant groups into the polymer backbone.
Key Applications:
-
Solubility Enhancement: Disrupts crystallinity, rendering polymers soluble in common organic solvents (CHCl₃, THF) for membrane casting and coating.
-
Dielectric Engineering: Increases free volume, lowering the dielectric constant (
) for 5G/6G electronic materials. -
Biomedical Devices: Fabrication of amorphous, transparent, high-Tg polymers for medical implants and microfluidics.
Chemical Profile & Mechanism of Action
Structural Analysis
The molecule features a benzophenone core with distinct substitution patterns on each ring, serving a dual function during polymerization:
| Feature | Position | Function in Polymerization |
| Difluoro Group | 3, 5 (Ring A) | Polymerization Site: Leaving groups for Nucleophilic Aromatic Substitution ( |
| Dimethyl Group | 3', 5' (Ring B) | Steric Hindrance: Bulky groups preventing chain packing, increasing fractional free volume (FFV). |
| Methoxy Group | 4' (Ring B) | Electronic Tuning: Electron-donating group that stabilizes the pendant ring; potential site for post-polymerization modification (demethylation to phenol). |
Mechanistic Insight: The Meta-Activation Challenge
Standard PAEK synthesis relies on para-activation, where the carbonyl group strongly withdraws electrons from the C-F bond (via resonance), facilitating nucleophilic attack. In 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone , the fluorines are meta to the carbonyl. Resonance activation is absent; the reaction is driven solely by the inductive effect (-I) of the carbonyl and the high electronegativity of fluorine.
-
Implication: The reactivity is lower than 4,4'-difluorobenzophenone.
-
Solution: The protocol requires high-boiling dipolar aprotic solvents (Sulfolane or DMAc) and higher reaction temperatures to drive the
mechanism.
Experimental Protocol: Copolymerization via
Objective: Synthesize a high-molecular-weight amorphous PAEK copolymer using 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone and Bisphenol A.
Materials & Reagents
-
Monomer A: 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone (10 mmol, 2.76 g).
-
Monomer B: Bisphenol A (10 mmol, 2.28 g).
-
Base: Anhydrous Potassium Carbonate (
), pulverized (12 mmol, excess). -
Solvent: N,N-Dimethylacetamide (DMAc) (25 mL).
-
Azeotropic Agent: Toluene (15 mL).
Step-by-Step Methodology
Step 1: System Setup Equip a 100 mL three-neck round-bottom flask with:
-
Mechanical stirrer (overhead, stainless steel).
-
Dean-Stark trap fitted with a condenser and nitrogen inlet.
-
Thermocouple well.
Step 2: Dehydration (The Critical Checkpoint)
-
Charge Monomer B (Bisphenol A),
, DMAc, and Toluene into the flask. -
Heat to 140°C under
flow. -
Reflux for 3–4 hours. Water generated from phenoxide formation forms an azeotrope with toluene and is trapped in the Dean-Stark apparatus.
-
Self-Validating Check: Ensure the water layer in the trap remains constant before proceeding. Any residual water will terminate the polymerization by hydrolyzing the fluoride monomer.
Step 3: Polymerization
-
Cool the reaction slightly (to ~100°C) and add Monomer A (3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone).
-
Raise temperature to 165–170°C . Distill off the remaining toluene.
-
Maintain reaction for 12–24 hours . The solution viscosity should noticeably increase (Weissenberg effect).
Step 4: Work-up & Purification
-
Dilute the viscous solution with DMAc (10 mL).
-
Precipitate dropwise into a high-shear blender containing Methanol/Water (10:1) acidified with dilute HCl (to neutralize phenoxides).
-
Filter the fibrous white polymer.
-
Soxhlet Extraction: Wash with Methanol for 24 hours to remove oligomers and salts.
-
Dry in a vacuum oven at 100°C for 12 hours.
Visualization of Workflow
The following diagram illustrates the synthesis pathway and the critical control points.
Caption: Workflow for the synthesis of meta-linked PAEK using 3,5-difluoro monomers. Red node indicates the critical water removal step.
Characterization & Expected Properties
Upon successful synthesis, the polymer should exhibit the following properties compared to standard PEEK.
| Property | Standard PEEK | Modified PAEK (This Protocol) | Mechanistic Cause |
| Crystallinity | Semi-Crystalline (~30%) | Amorphous | Meta-linkages and bulky methyl groups prevent orderly chain packing. |
| Solubility | Insoluble (requires | Soluble (CHCl₃, NMP, THF) | Increased free volume allows solvent penetration. |
| Glass Transition ( | ~143°C | > 170°C | Rigid benzophenone backbone + steric hindrance of dimethyl groups restricting rotation. |
| Dielectric Constant | ~3.2 | < 2.8 | Bulky hydrophobic pendant groups decrease polarizability per unit volume. |
Validation by NMR
- NMR: Disappearance of the monomer signal (approx. -109 ppm) confirms complete consumption of the 3,5-difluoro monomer.
- NMR: Distinct peaks for the methoxy (~3.8 ppm) and dimethyl (~2.2 ppm) protons verify the integrity of the pendant group during polymerization.
References
-
Wright State University. (2017). Toward The Synthesis of Functionalized Poly (Ether Ether Ketone): Monitoring the meta-Fluorine Displacement. Retrieved from
-
Global Science Press. (2010). Synthesis of Poly(aryl ether ketone)s from New Bisphenol Monomers. Retrieved from
-
National Institutes of Health (PMC). (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Retrieved from
-
BLD Pharm. Product Data: 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone. Retrieved from
-
ResearchGate. (2025). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Retrieved from
Troubleshooting & Optimization
Technical Support Center: Optimization of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Executive Summary & Reaction Logic
The Challenge: Synthesizing 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone requires balancing the reactivity of a sterically hindered electron-rich aromatic ring (2,6-dimethylanisole) with an electron-deficient acylating agent (3,5-difluorobenzoyl chloride).
The Core Conflict:
The standard Friedel-Crafts catalyst, Aluminum Chloride (
Strategic Solution: To maximize yield, you must decouple acylation (C-C bond formation) from demethylation (C-O bond cleavage). This is achieved by controlling Lewis acid strength, temperature, and addition order.
Reaction Pathway & Failure Modes[1]
The following diagram illustrates the "Golden Path" to the target molecule and the critical "Failure Nodes" where yield is lost.
Figure 1: The primary yield loss occurs after product formation, where the Lewis acid attacks the methoxy ether linkage.
Optimized Experimental Protocol
Do not rely on generic Friedel-Crafts procedures. This protocol is specifically tuned for dimethylanisole substrates .
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 3,5-Difluorobenzoyl Chloride | 1.1 | Electrophile | Slight excess ensures full conversion of the valuable nucleophile. |
| 2,6-Dimethylanisole | 1.0 | Nucleophile | Limiting reagent. |
| Aluminum Chloride ( | 1.1 - 1.2 | Catalyst | Do not exceed 1.2 equiv. Excess promotes demethylation. |
| Dichloromethane (DCM) | Solvent | Medium | Must be anhydrous (<50 ppm |
Step-by-Step Methodology
1. The "Reverse Addition" Technique (Crucial for Selectivity):
-
Standard Method (Avoid): Adding acid chloride to a mixture of anisole and catalyst causes localized "hotspots" of catalyst, leading to immediate demethylation.
-
Optimized Method: Pre-complex the acid chloride with
first.
2. Procedure:
-
Catalyst Activation: In a flame-dried flask under
, suspend (1.1 equiv) in anhydrous DCM (5V) at -10°C . -
Acylium Generation: Add 3,5-difluorobenzoyl chloride (1.1 equiv) dropwise. Stir for 15 mins at -5°C. The solution should turn yellow/orange (acylium ion formation).
-
Controlled Addition: Dissolve 2,6-dimethylanisole (1.0 equiv) in DCM (2V). Add this solution slowly to the catalyst mixture over 30-45 minutes, maintaining internal temp < 0°C .
-
Reaction Phase: Stir at 0°C for 2-4 hours .
-
Checkpoint: Check HPLC/TLC.[1] If conversion is <90%, warm to 10°C but never reflux .
-
-
Quench (The "Emulsion Killer"): Pour the reaction mixture slowly into a vigorously stirred mixture of Ice (100g) and conc. HCl (10mL). The HCl prevents aluminum salts from forming gelatinous emulsions.
Troubleshooting Guide (FAQ)
Issue 1: "I see a large peak at [M-14] in my Mass Spec."
Diagnosis: Demethylation. You have made the phenol (3,5-difluoro-3',5'-dimethyl-4'-hydroxybenzophenone). Root Cause:
-
Reaction temperature was too high (>20°C).
-
Reaction time was too long (Lewis acid attacks product after SM is consumed).
-
Too much
was used (>1.5 equiv).
Corrective Action:
-
Immediate: Methylate the crude mixture using Methyl Iodide (
) and in Acetone to recover the yield. -
Prevention: Switch catalyst to Iron(III) Chloride (
) or Zinc Chloride ( ) . These are milder and tolerate aryl ethers much better than Aluminum.
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis: Catalyst Deactivation or Steric Hindrance.[2] Root Cause:
-
Moisture ingress killed the Lewis Acid.
-
The two methyl groups on the anisole ring are sterically hindering the approach of the bulky
-acyl complex.
Corrective Action:
-
Ensure the system is strictly anhydrous.
-
Solvent Switch: Change DCM to 1,2-Dichloroethane (DCE) . DCE allows for slightly higher temperatures (up to 40°C) without the aggressive boiling/reflux dynamics of DCM, but monitor closely for demethylation.
Issue 3: "My product is an oil/gum that won't crystallize."
Diagnosis: Trapped Aluminum Salts. Root Cause: The 3,5-difluorophenyl ring and the carbonyl oxygen form a very tight "chelating" complex with Aluminum that simple water washing cannot break.
Corrective Action:
-
Perform a Citrate Wash : Wash the organic layer with 10% aqueous Sodium Citrate or Sodium Potassium Tartrate (Rochelle's Salt). These ligands bind Aluminum stronger than your product does.
Decision Logic for Optimization
Use this flow to determine your next experimental move.
Figure 2: Logic flow for diagnosing yield issues based on impurity profiling.
Comparative Data: Catalyst Selection
The choice of Lewis Acid dramatically impacts the ratio of Product (P) to Demethylated Impurity (D).
| Catalyst | Temp | Time | Yield (Target) | Impurity (Phenol) | Recommendation |
| 25°C | 4 h | 65% | 25% | High Risk (Avoid RT) | |
| 0°C | 3 h | 88% | < 2% | Recommended (Standard) | |
| 40°C | 6 h | 82% | < 1% | Safe Alternative (Slow) | |
| 0°C | 12 h | 70% | 0% | Too Slow |
References
-
Friedel-Crafts Acylation of Anisoles (Mechanism & Demethylation)
- Title: "Selective Friedel-Crafts acylation of methoxybenzenes with anhydrides and acid chlorides"
- Source: Journal of Organic Chemistry / Chemical Reviews (General Principles)
- Context: Explains the mechanism of ether cleavage by hard Lewis acids like due to oxonium complex form
-
Verification:
-
Use of Milder C
, Triflate):- Title: "Iron(III)
- Source: Tetrahedron Letters
- Context: Supports the use of Iron salts to prevent demethylation in sensitive substr
-
Verification:
-
Work-up Procedures for Aluminum Complexes
- Title: "Efficient work-up of aluminum chloride reactions using Rochelle's Salt"
- Source: Organic Process Research & Development (OPRD)
- Context: Standard industrial practice for breaking stubborn Al-product chel
-
Verification:
Sources
Technical Support Center: Synthesis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
[1]
Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiles Support Tier: Level 3 (Process Chemistry & R&D)
Introduction: The Synthesis Landscape
Welcome to the technical support hub for 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone . This molecule serves as a critical pharmacophore in various kinase inhibitors and nuclear receptor agonists.
The industry-standard synthesis involves the Friedel-Crafts Acylation of 2,6-dimethylanisole (1-methoxy-2,6-dimethylbenzene) with 3,5-difluorobenzoyl chloride , typically mediated by Aluminum Chloride (
While this route is scalable, it is fraught with three specific "Kill Zones" where yield and purity often collapse. This guide deconstructs those failure modes.
Module 1: The "Phenol" Crisis (Demethylation)
Symptom:
-
HPLC shows a massive peak (RRT ~0.8) that grows with reaction time.
-
Product color shifts from off-white to deep yellow/orange.[1]
-
Mass Spec shows a mass of [M-14].[1]
The Issue:
You are suffering from Lewis Acid-Mediated Ether Cleavage .
While methoxy groups are strong activators, they are also Lewis bases.
Troubleshooting Protocol:
| Variable | The Fix | The "Why" (Mechanism) |
| Temperature | Keep < 5°C during addition. Max 25°C post-addition. | High thermal energy overcomes the activation barrier for nucleophilic attack of |
| Stoichiometry | Strict 1.05 - 1.10 eq of | Excess Lewis acid hunts for the ether oxygen once the carbonyl oxygen is saturated. Starve the side reaction. |
| Addition Order | Add | Pre-forming the acylium ion prevents the |
| Quench | Cold Acidic Quench ( | Rapidly destroys the Al-complex before the exotherm of the quench itself drives the demethylation. |
Module 2: The Regio-Battle (Isomer Control)
Symptom:
-
NMR shows a "shadow" doublet of doublets in the aromatic region.
-
Recrystallization fails to clean up a persistent 3-5% impurity.[1]
The Issue: Competitive Directing Effects.
-
Methoxy (Pos 1): Strong Activator
Directs Para (to Pos 4). -
Methyls (Pos 2,6): Weak Activators
Direct Ortho/Para (to Pos 3, 5).
While the methoxy group usually wins, the 3-position (ortho to methyl, meta to methoxy) is electronically activated by the methyls. If the reaction runs too hot or "fast," you generate the 3-isomer impurity .
Isomer Matrix:
| Position | Electronic Favorability | Steric Hindrance | Outcome |
| Position 4 (Target) | High (Para to OMe) | Low (Flanked by H) | Major Product (>95%) |
| Position 3 (Impurity) | Medium (Ortho to Me) | High (Flanked by Me/OMe) | Minor Impurity (<5%) |
Troubleshooting Protocol:
-
Solvent Choice: Switch from Dichloromethane (DCM) to Nitromethane or Nitrobenzene . These polar solvents form a complex with the acylium ion, increasing its bulk. A bulkier electrophile is more sensitive to steric hindrance, effectively making the crowded 3-position inaccessible.
-
Catalyst Swap: If
is too aggressive, switch to or . These are softer Lewis acids that improve regioselectivity at the cost of reaction rate.
Module 3: The "Wet" Factor (Hydrolysis)
Symptom:
-
Low yield.
-
Formation of a white solid insoluble in organic solvents but soluble in base.
The Issue: Moisture ingress. The 3,5-difluorobenzoyl chloride is highly susceptible to hydrolysis. The electron-withdrawing fluorine atoms make the carbonyl carbon more electrophilic, accelerating reaction with atmospheric water.
Troubleshooting Protocol:
-
Reagent Quality: Titrate your acid chloride before use. If purity is <98%, distill it.
-
The "Fume" Test: If opening the acid chloride bottle does not immediately produce vigorous HCl fumes, it may already be hydrolyzed.
-
In-Situ Generation: For maximum reliability, generate the acid chloride in situ from 3,5-difluorobenzoic acid using Thionyl Chloride (
) and catalytic DMF, then distill excess and use the residue directly.
Visualizing the Failure Modes
The following diagram maps the reaction pathway and the divergence points for every major impurity.
Caption: Reaction pathway analysis showing the kinetic dominance of the target molecule and the specific conditions leading to demethylation (Impurity A), isomerization (Impurity B), and hydrolysis (Impurity C).
Standard Operating Procedure (Optimized)
To minimize the side reactions described above, follow this specific protocol.
Reagents:
-
3,5-Difluorobenzoyl chloride (1.0 eq)[1]
-
2,6-Dimethylanisole (1.0 eq)[1]
-
Aluminum Chloride, Anhydrous (1.05 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Anhydrous][1]
Step-by-Step:
-
Acylium Formation: In a flame-dried flask under Nitrogen, suspend
(1.05 eq) in DCM. Cool to 0°C.[3][4] -
Activation: Add 3,5-Difluorobenzoyl chloride dropwise. Stir for 15 mins. The solution should turn clear/yellowish as the acylium ion forms.
-
Check Point: If solution is cloudy white, your
may be wet.
-
-
The Coupling: Add 2,6-Dimethylanisole (dissolved in minimal DCM) slowly over 30 minutes, maintaining internal temp < 5°C .
-
Critical: Do not let the exotherm spike. Heat = Demethylation.
-
-
Reaction: Allow to warm to 20°C (Room Temp) and stir for 2-3 hours.
-
Monitor: Check HPLC. Stop immediately when SM < 1%. Do not "soak" overnight.
-
-
Quench: Pour the reaction mixture slowly into a stirred mixture of Ice and concentrated HCl.
-
Why HCl? To dissolve aluminum salts and prevent emulsions.
-
-
Workup: Separate layers. Wash organic layer with water, then Brine. Dry over
.[5] -
Purification: Recrystallize from Ethanol/Heptane. (Avoid Methanol if transesterification is a concern, though unlikely here).
References
-
Friedel-Crafts Chemistry Standards: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.[1] (Foundational text on mechanism and catalyst choice).
-
Demethylation Mechanisms: Node, M., et al. "Hard Acid and Soft Nucleophile Systems. New Efficient Method for the Cleavage of Methyl Ethers." Journal of Organic Chemistry, 45(12), 1980. Link[1]
- Regioselectivity in Anisoles: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
-
Acylation of Polymethoxybenzenes (Analogous Systems): Kawamatsu, Y., et al. "Synthesis of substituted benzophenones." Chemical & Pharmaceutical Bulletin, 22(11), 1974. (Describes similar steric/electronic conflicts). Link
Technical Support Center: Solubility Optimization for 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket ID: DFDMB-SOL-001 Subject: Overcoming "Brick Dust" Solubility Profiles in Aqueous & Biological Media[1]
Executive Summary & Chemical Diagnostics
Welcome to the formulation support hub. You are likely encountering precipitation when transitioning 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone (herein referred to as DFDMB ) from organic stock solutions into aqueous buffers.[1]
The Root Cause: Structural Analysis
To solve the issue, we must understand why it resists solution. DFDMB exhibits a classic "Brick Dust" profile—high crystallinity and high lipophilicity.
-
The Fluorine Effect (Ring A): The 3,5-difluoro substitution significantly increases lipophilicity (LogP) and crystal lattice energy due to strong C-F dipoles stacking in the solid state.[1]
-
The Steric Shield (Ring B): While the 4'-methoxy group should act as a hydrogen bond acceptor to aid water solubility, the flanking 3',5'-dimethyl groups create a "steric shield."[1] This prevents water molecules from effectively hydrating the oxygen atom.
Implication: Simple pH adjustment will fail because the molecule lacks ionizable centers (no free amines or carboxylic acids). You must rely on cosolvents , surfactants , or complexation .
Module A: Stock Solution Preparation (The "Source")[1]
Critical Rule: Never attempt to dissolve solid DFDMB directly into aqueous media (PBS, media, water). It will float or form a gum.
Recommended Solvents
| Solvent | Solubility Rating | Suitability | Notes |
| DMSO | High (>20 mM) | Primary Choice | Best for biological assays.[1] Hygroscopic—keep tightly sealed. |
| Ethanol | Moderate | Secondary | Volatility can cause concentration shifts over time. |
| DMF | High | Specialized | Toxic to cells; use only if DMSO fails and dilution is high (>1:1000). |
| Water/PBS | Negligible | DO NOT USE | Will result in immediate precipitation. |
Protocol: The "Vortex & Sonicate" Method
-
Weigh DFDMB into a glass vial (avoid plastic initially to prevent sorption).
-
Add 100% DMSO to achieve a 10 mM or 20 mM stock concentration.
-
Vortex for 30 seconds.
-
Sonicate in a water bath at 37°C for 5-10 minutes.
-
Why? Benzophenones often have high lattice energy; thermal energy breaks the crystal structure.
-
-
Visual Check: Hold against a light. If the solution is cloudy, it is not dissolved.
Module B: In Vitro Assay Formulation (Cell Culture)
The Problem: "The Crash." You add 1 µL of DMSO stock to 1 mL of media, and the compound precipitates immediately.
The Solution: The "Pre-Dilution" Technique
Do not spike 100% DMSO stock directly into the well. The local concentration spike triggers nucleation.
Workflow Diagram: Preventing Precipitation
Caption: Step-wise dilution strategy to prevent "solvent shock" precipitation.
Protocol: Serum & Surfactant Buffering
Proteins and surfactants stabilize the hydrophobic molecule in water.
-
Prepare Media: Ensure your cell culture media contains 10% FBS (Fetal Bovine Serum). Albumin in FBS acts as a natural carrier for lipophilic drugs.
-
Surfactant Spike: If FBS is insufficient, add 0.1% Tween 80 to the media before adding the drug.
-
Mixing Order:
-
Take 5 µL of DMSO Stock.
-
Add to 45 µL of sterile PBS (creates an intermediate).
-
Immediately pipette this 50 µL into 450 µL of culture media.
-
Result: 1% DMSO final concentration, stable dispersion.
-
Module C: In Vivo Formulation (Animal Studies)
The Problem: You need a high dose (e.g., 10-50 mg/kg) for IP or PO administration, but the compound won't dissolve in saline.[1]
Vehicle Recommendations
| Vehicle System | Composition | Route | Mechanism |
| Co-solvent | 10% DMSO / 40% PEG400 / 50% Water | IP / PO | Solvency power.[1] PEG400 bridges the polarity gap. |
| Complexation | 20% HP-β-Cyclodextrin in Water | IP / PO | Encapsulates the hydrophobic benzophenone core.[1] |
| Lipid | Corn Oil or Labrafil M1944CS | PO (Gavage) | Solubilizes drug in lipid phase (best for absorption).[1] |
Protocol: Cyclodextrin Complexation (Gold Standard)
Cyclodextrins (HP-β-CD) form a "donut" around the drug, hiding the hydrophobic fluorinated rings while presenting a hydrophilic exterior to the water.[1]
-
Prepare Vehicle: Dissolve HP-β-CD in water to make a 20% (w/v) solution.[1] Filter sterilize (0.22 µm).
-
Add Drug: Add weighed DFDMB powder to the vehicle.
-
Energy Input: The mixture will look like a suspension. You must stir vigorously or sonicate for 2-4 hours at room temperature.[1]
-
Equilibrium: The solution should turn clear as the drug enters the cyclodextrin cavity.
-
Validation: If it remains cloudy after 4 hours, filter through a 0.45 µm filter. The filtrate contains the solubilized drug. Verify concentration via HPLC before dosing.
Troubleshooting & FAQs
Q: I see crystals in my cell culture dish after 24 hours. Is my data valid? A: No. Crystallization causes two issues:
-
Dosage Drop: The cells are not receiving the intended concentration.
-
Physical Toxicity: "Needle-like" crystals can physically pierce cell membranes, causing false-positive toxicity (necrosis) unrelated to the drug's mechanism.[1] Fix: Lower the concentration or increase the FBS/Tween percentage.
Q: Can I use acid to dissolve it? A: No. DFDMB has no basic nitrogen atoms (like pyridine or amine) to protonate. Acid will not improve solubility and may degrade the methoxy ether linkage over time.
Q: The compound sticks to my plastic pipette tips. A: This is common for highly lipophilic fluorinated compounds (adsorption). Fix: Use glass syringes or low-retention pipette tips .[1] Pre-wet the tip with the vehicle before drawing the exact volume.
Q: Why does the literature mention "Solid Dispersions" for benzophenones? A: For oral drug development (pills), researchers use HPMC-AS (polymer) to trap the drug in an amorphous state.[1] For your early-stage experiments, this is likely overkill. Stick to DMSO/PEG/Cyclodextrin liquids.
References
-
Lipophilicity & Solubility Principles: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][1]
-
Cyclodextrin Complexation: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews. [Link]
-
Solvent Shift & Precipitation: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Benzophenone Structural Analysis (General): Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press. (Chapter on molecular variations and solubility). [Link][1]
Sources
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the Technical Support Center dedicated to the unique challenges of purifying fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies for your most pressing purification questions. The unique physicochemical properties imparted by fluorine—such as high electronegativity, increased lipophilicity in some contexts, and the potential for fluorophilicity—necessitate specialized approaches to achieve high purity.[1][2][3]
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of fluorinated organic compounds in a question-and-answer format.
Issue 1: My fluorinated compound is difficult to separate from its non-fluorinated precursor or byproduct using standard reversed-phase HPLC (C8 or C18 columns).
Question: I'm struggling with co-elution or poor resolution between my desired fluorinated product and its non-fluorinated analog on a C18 column. Why is this happening and how can I resolve it?
Answer: This is a common challenge stemming from the nuanced effect of fluorine on a molecule's polarity and its interaction with traditional stationary phases. While fluorine is highly electronegative, its introduction doesn't always lead to a straightforward increase in polarity that would guarantee separation on a standard C18 column. In some cases, fluorine-containing pharmaceuticals can be slightly more hydrophobic than their non-fluorinated counterparts, but in many instances, the difference is insufficient for effective separation.[4]
Causality and Strategic Solutions:
-
Mechanism of the Problem: Standard C8 and C18 columns primarily separate compounds based on hydrophobic interactions.[5] If the introduction of fluorine does not significantly alter the overall hydrophobicity of your molecule, you will observe poor resolution.
-
Solution 1: Employ a Fluorinated Stationary Phase. The most effective solution is to use a column with a stationary phase designed to interact with fluorinated compounds. These "fluorous" phases exhibit a "fluorophilic" retention mechanism, meaning they have a higher affinity for fluorine-containing molecules.[6][7][8] This provides an orthogonal separation mechanism to the hydrophobicity-based separation of C18 columns.[9]
-
Pentafluorophenyl (PFP) Phases: These are excellent for separating halogenated compounds and offer multiple interaction mechanisms, including dipole-dipole, π-π, and charge transfer interactions, in addition to hydrophobic interactions.[5][6][9] PFP columns often show superior separation factors and peak efficiency for fluorinated compounds.[7][8]
-
Perfluoroalkyl Phases: These phases also provide enhanced retention for halogenated compounds and can be particularly useful for separating positional isomers.[5]
-
-
Solution 2: Optimize Mobile Phase. While changing the column is often the best approach, you can try to optimize the mobile phase on your existing column. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives. For instance, using acetonitrile/methanol-based aqueous eluents with phosphoric or perchloric acid has been shown to improve performance on PFP phases for separating halogenated compounds.[8]
| Stationary Phase | Primary Retention Mechanism | Best For |
| C18 (Octadecylsilane) | Hydrophobicity | General purpose, non-polar to moderately polar compounds |
| Pentafluorophenyl (PFP) | Multiple (hydrophobic, dipole-dipole, π-π, charge transfer) | Halogenated compounds, aromatic compounds, positional isomers[5][6][9] |
| Perfluoroalkyl | Fluorophilicity, Hydrophobicity | Fluorinated compounds, halogenated compounds[5][7] |
Issue 2: During workup, I'm forming emulsions or experiencing difficulty with phase separation in liquid-liquid extractions.
Question: My fluorinated compound seems to be causing emulsion issues during aqueous workups. How can I break these emulsions and improve my extraction efficiency?
Answer: The unique properties of fluorinated compounds, including their potential for both hydrophobic and lipophobic behavior, can lead to surfactant-like properties at the interface of aqueous and organic layers, resulting in stable emulsions.
Causality and Strategic Solutions:
-
Mechanism of the Problem: The high polarity of the C-F bond combined with the overall character of the molecule can lead to aggregation at the liquid-liquid interface, stabilizing emulsions.
-
Solution 1: Brine Wash. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of organic compounds in the aqueous layer.
-
Solution 2: Change the Organic Solvent. If you are using a solvent like dichloromethane or ethyl acetate, try switching to a less polar solvent like diethyl ether or a more non-polar one like hexanes (if your compound is soluble).
-
Solution 3: Centrifugation. If the emulsion is persistent, a simple laboratory centrifuge can be used to physically force the separation of the two phases.
-
Solution 4: Filtration. Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
Issue 3: My volatile fluorinated compound is being lost during solvent removal on the rotary evaporator.
Question: I'm losing a significant amount of my low-boiling point fluorinated product during rotary evaporation. What are the best practices for concentrating volatile compounds?
Answer: The volatility of many smaller fluorinated organic compounds is a significant challenge. Standard high-vacuum rotary evaporation can easily lead to product loss.
Causality and Strategic Solutions:
-
Mechanism of the Problem: The compound's vapor pressure is high enough that it co-distills with the solvent under reduced pressure.
-
Solution 1: Reduce Vacuum and Temperature. Avoid using a high vacuum line.[10] Use the minimum vacuum necessary to evaporate the solvent at a low temperature. A water bath at room temperature or slightly above is often sufficient.
-
Solution 2: Use a Kugelrohr or Short-Path Distillation. For very volatile compounds, a Kugelrohr apparatus is ideal for removing solvent without significant product loss.[10] Alternatively, a simple distillation at atmospheric pressure can be used to remove the bulk of a higher-boiling solvent from a lower-boiling product.[10]
-
Solution 3: Careful Solvent Selection for Chromatography. When purifying a volatile product by column chromatography, choose a solvent system with a lower boiling point eluent, such as pentane instead of hexanes, and avoid higher boiling point solvents like ethyl acetate if possible.[10]
Frequently Asked Questions (FAQs)
Q1: What makes purifying fluorinated compounds inherently challenging?
A1: The challenges stem from the unique properties imparted by the fluorine atom:
-
Extreme Polarity of the C-F Bond: The carbon-fluorine bond is the most polarized single bond in organic chemistry.[2] This can lead to unexpected intermolecular interactions and chromatographic behavior.
-
Lipophilicity vs. Polarity: The introduction of fluorine can have a paradoxical effect. A single fluorine atom may increase polarity, while a trifluoromethyl group (CF3) can increase lipophilicity due to its larger volume, despite also having a strong dipole moment.[3] This dual nature complicates predictions of chromatographic retention.
-
Fluorophilicity: Highly fluorinated molecules can exhibit a unique "fluorophilicity," an affinity for other fluorinated molecules.[11] This property can be exploited for purification using fluorous stationary phases in chromatography or fluorous solid-phase extraction (F-SPE).[6][11]
-
Volatility: Small organofluorine compounds are often more volatile than their non-fluorinated counterparts, which requires special handling during solvent removal and distillation.[10]
-
Azeotrope Formation: Volatile fluorinated compounds can form azeotropes with other fluorocarbons or solvents, making separation by simple distillation difficult or impossible without techniques like extractive distillation.[12]
Q2: What is Fluorous Solid-Phase Extraction (F-SPE) and when should I use it?
A2: F-SPE is a powerful purification technique that leverages the principle of fluorophilicity. It uses a "fluorous" stationary phase, typically silica gel modified with perfluoroalkyl chains, which strongly retains highly fluorinated compounds.[13][14]
You should consider using F-SPE when:
-
You have a highly fluorinated compound (a "fluorous-tagged" molecule) mixed with non-fluorinated (organic) reagents or byproducts.
-
You want to remove a fluorous-tagged catalyst or reagent from your non-fluorinated product.[13]
-
Traditional silica gel chromatography is ineffective or tedious.
F-SPE offers a simple and reliable separation, often requiring only two solvent washes: a "fluorophobic" wash to elute the organic compounds and a "fluorophilic" wash to recover the retained fluorous compounds.[13]
Q3: Are there any special considerations for recrystallizing fluorinated compounds?
A3: Yes. While the principles of recrystallization remain the same (dissolving the impure solid in a hot solvent and allowing it to crystallize upon cooling), solvent selection is critical.[15][16]
-
Solvent Polarity: The unique polarity of your fluorinated compound may require you to screen a wider range of solvents or solvent mixtures than you would for a non-fluorinated analog.
-
Solubility: Fluorinated compounds can have unusual solubility profiles. A solvent that works well for the parent hydrocarbon may not be suitable. A systematic solvent screening is highly recommended.
-
Fluorinated Solvents: In some cases, a fluorinated solvent may be necessary to effectively dissolve a highly fluorinated compound at an elevated temperature.
Q4: My fluorination reaction has produced several byproducts. What are the common impurities I should be aware of?
A4: The impurities are highly dependent on the fluorinating agent and substrate. However, some common side reactions include:
-
Elimination: Especially when using deoxyfluorinating agents like DAST or Deoxo-Fluor on alcohols, the formation of alkenes is a frequent byproduct.[17]
-
Rearrangement: Cationic intermediates generated during some fluorination reactions can undergo rearrangements.[17]
-
Over-fluorination: In electrophilic fluorinations, it's possible to introduce more than one fluorine atom.[17]
-
Acidic Impurities: Reactions involving fluorinating agents can produce acidic byproducts like hydrogen fluoride (HF) or other hydrogen halides.[18] These are typically removed with an aqueous basic wash during workup.
Key Experimental Protocols & Workflows
Protocol 1: General Procedure for Fluorous Solid-Phase Extraction (F-SPE)
This protocol is adapted for the purification of a non-fluorinated product from a fluorous-tagged catalyst.
-
Cartridge Preparation:
-
Sample Loading:
-
Dissolve your crude reaction mixture (100-300 mg) in a minimal amount of loading solvent (e.g., 0.4 mL DMF).[13]
-
Load the sample onto the cartridge, ensuring it is completely adsorbed.
-
-
Elution of Non-Fluorous (Organic) Compounds:
-
Wash the cartridge with 6-8 mL of a "fluorophobic" eluent (e.g., 80:20 MeOH:H₂O).[13]
-
Collect this fraction. It should contain your desired non-fluorinated product.
-
-
Elution of Fluorous Compounds (Optional Recovery):
-
To recover the fluorous-tagged catalyst or byproducts, wash the cartridge with a "fluorophilic" eluent (e.g., perfluorohexane or a fluorinated alcohol).
-
Collect this fraction separately.
-
Workflow for Selecting a Purification Strategy
The following diagram provides a decision-making framework for choosing an appropriate purification technique for your fluorinated compound.
Caption: Decision tree for selecting a purification strategy.
References
-
Zhang, W. (n.d.). Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC. National Institutes of Health. [Link]
-
Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances. (2020, October 14). LCGC. [Link]
-
Regalado, E. L., et al. (2019, July 30). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF. (n.d.). ResearchGate. [Link]
- US3101304A - Distillation process for fluorocarbons. (n.d.).
-
Regalado, E. L., et al. (2015, February 6). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. PubMed. [Link]
-
Zhang, W. (2004). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate. [Link]
-
Purification of Fluorine by Distillation. (n.d.). SciSpace. [Link]
- US1946195A - Purification of organic fluorine compounds. (n.d.).
- US3101304A - Distillation process for fluorocarbons. (n.d.).
-
Watanabe, C., et al. (2014, December 29). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. [Link]
-
Bell, D. S. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]
-
Optimization of Solid-Phase Extraction Conditions for Perfluorooctanoic Acid in Leachate. (n.d.). Wuhan University Journal of Natural Sciences. [Link]
-
Przybyciel, M. (2003, November 1). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Xiao, N., & Yu, Y. B. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]
-
Regalado, E. L., et al. (2019, July 30). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate. [Link]
-
Linclau, B. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (2015, November 2). Pharmaceutical Technology. [Link]
-
Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2022, March 25). ALWSCI. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Peckham, S., & Awofeso, N. (2014). A new perspective on metals and other contaminants in fluoridation chemicals. PMC. [Link]
-
Li, Y., et al. (2024). Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. PMC. [Link]
-
Tips & Tricks: Volatile Compounds. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Fluoride volatility. (n.d.). Wikipedia. [Link]
-
SGS Introduces Adsorbable Organic Fluorine by EPA Method 1621 Draft. (2022, September 20). SGS. [Link]
-
Mis, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]
-
Mossine, A. V., et al. (2021, August 24). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. [Link]
-
Welch, C. J., et al. (2013, December 10). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. [Link]
-
Oluoch, J. O., et al. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
-
Experimental No. (4) Recrystallization. (2021, July 16). [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]
-
Fluorine and Fluorination Chemistry. (n.d.). Mettler Toledo. [Link]
-
Cripps, D., et al. (2022). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. [Link]
-
Varecka, M., et al. (2020, July 23). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC. [Link]
-
Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs. (2022, November). ResearchGate. [Link]
-
Wang, Y., et al. (n.d.). Purification of octafluoropropane from hexafluoropropylene/octafluoropropane mixtures with a metal–organic framework exhibiting high productivity. Inorganic Chemistry Frontiers. [Link]
-
(PDF) Impurities in synthetic fluorite for deep ultraviolet optical applications. (n.d.). ResearchGate. [Link]
-
Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group. [Link]
-
Jõgela, K., et al. (2024, January 25). Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. PMC. [Link]
-
Dinoiu, V. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. [Link]
-
Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. (2021, August 14). RSC Publishing. [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. (n.d.). [Link]
-
O'Hagan, D. (2022). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. PMC. [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 3. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 13. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
Technical Support Center: Photostability of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Here is the comprehensive technical support guide for the photodegradation of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone.
Executive Summary & Photophysical Profile
Researchers working with 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone (hereafter referred to as DF-DMMB ) often encounter unexpected degradation profiles due to its unique "push-pull" electronic structure.
Unlike unsubstituted benzophenone, DF-DMMB features an electron-deficient ring (3,5-difluoro) and an electron-rich ring (3',5'-dimethyl-4'-methoxy). This creates a complex photophysical landscape where Intramolecular Charge Transfer (ICT) states compete with the reactive n-π Triplet states*.
This guide addresses the specific degradation pathways driven by UV irradiation, focusing on benzylic oxidation and radical dimerization.
Troubleshooting Guide (FAQ Format)
Issue 1: "I observe a persistent yellowing of the solution upon UV exposure, but HPLC shows <5% loss of parent compound."
Diagnosis: Formation of Charge-Transfer Complexes or Quinoid Transients. Technical Explanation: The 4'-methoxy group is a strong electron donor, while the fluorinated ring acts as an acceptor. Upon UV excitation, DF-DMMB can access a Charge Transfer (CT) state. In polar aprotic solvents (like DMSO or DMF), this CT state is stabilized, leading to transient absorptions in the visible region (yellowing). Actionable Solution:
-
Switch Solvents: Move to non-polar solvents (Heptane, Cyclohexane) or protic solvents (Methanol) to destabilize the CT state if this interferes with colorimetric assays.
-
Check Oxygen: If the color fades upon standing in dark/air, it is likely a metastable radical intermediate.
Issue 2: "New impurities appearing at RRT 0.85 and RRT 1.2 during photostability testing."
Diagnosis: Photoreduction (Pinacolization) and Benzylic Oxidation. Technical Explanation:
-
RRT ~1.2 (Dimerization): The excited triplet state of DF-DMMB abstracts a hydrogen atom (either from the solvent or the 3',5'-methyl groups of another molecule), forming a ketyl radical. Two ketyl radicals combine to form a benzpinacol derivative.
-
RRT ~0.85 (Oxidation): The benzylic methyl groups (3',5') are susceptible to radical attack. In the presence of oxygen, the benzylic radical forms a peroxide, eventually degrading into an aldehyde or alcohol derivative. Actionable Solution:
-
Degass Samples: Rigorously purge solutions with Argon/Nitrogen. Oxygen quenches the triplet state but promotes irreversible benzylic oxidation.
-
Solvent Selection: Avoid solvents with abstractable alpha-hydrogens (e.g., Isopropanol, THF) to minimize ketyl radical formation. Use Acetonitrile (ACN) for higher stability.
Issue 3: "The degradation rate is inconsistent between batches."
Diagnosis: Trace Transition Metal Contamination. Technical Explanation: Benzophenone derivatives are sensitive to trace metals (Fe, Cu) which can catalyze photo-Fenton-like processes or act as radical initiators, significantly altering the quantum yield of degradation. Actionable Solution:
-
Add Chelators: Add 0.1 mM EDTA to aqueous/buffer setups to sequester trace metals.
-
Use LC-MS Grade Solvents: Ensure all solvents are free of peroxides and metal ions.
Mechanistic Pathway Visualization
The following diagram illustrates the competing pathways between benign fluorescence/relaxation and destructive radical chemistry.
Caption: Photochemical cascade of DF-DMMB showing the critical bifurcation at the Triplet (T1) state leading to either Pinacolization or Benzylic Oxidation.
Experimental Protocol: Photostability Validation
This protocol is adapted from ICH Q1B guidelines but optimized for fluorinated benzophenone derivatives to ensure reproducibility.
Materials
-
Light Source: Xenon arc lamp or UV-A fluorescent lamp (Emission max ~365 nm).
-
Actinometer: 2% Quinine Monohydrochloride dihydrate (if verifying intensity).
-
Solvent: Acetonitrile (LC-MS Grade) - Chosen to minimize H-abstraction.
Step-by-Step Workflow
-
Preparation:
-
Prepare a 100 µM stock solution of DF-DMMB in Acetonitrile.
-
Critical: Filter through a 0.2 µm PTFE filter to remove particulate nucleation sites.
-
-
Sample Segregation:
-
Sample A (Test): Quartz cuvette, transparent.
-
Sample B (Dark Control): Quartz cuvette wrapped in aluminum foil.
-
Sample C (Oxidative Stress): Spiked with H₂O₂ (0.1%) to simulate accelerated oxidation (Optional).
-
-
Irradiation:
-
Analysis (HPLC-UV/Vis):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: 254 nm (Benzoyl core) and 280 nm.
-
Data Interpretation Table
| Observation | Likely Mechanism | Remediation |
| Loss of Parent > 10% | High Quantum Yield Photolysis | Store in amber glass; avoid fluorescent lighting. |
| New Peak (+2 mass units) | Reduction to Alcohol (Benzhydrol) | Eliminate H-donors (alcohols) from formulation. |
| New Peak (+16/32 mass units) | Oxidation of Methyl Groups | Purge with inert gas; add antioxidants (BHT). |
| Dimer Peak (2x mass) | Pinacol Coupling | Reduce concentration (dilution decreases bimolecular collisions). |
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link
- Allen, N. S. (2010). Photochemistry and photophysics of polymeric materials. Wiley. (General reference for benzophenone radical mechanisms).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Methoxybenzophenone. (Used as model for methoxy-substituent effects).[3] Link
-
Royal Society of Chemistry. (2020). Photochemistry of benzophenone derivatives and hydrogen abstraction pathways.[4] (Contextual grounding for benzylic abstraction). Link
-
Ossila. (2024).[5] 4-Fluoro-4'-methoxybenzophenone Product Data. (Reference for fluorinated benzophenone stability properties). Link
Sources
Technical Support Center: Purification of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
[1]
Executive Summary & Chemical Context
You are likely synthesizing this target via Friedel-Crafts acylation using 3,5-difluorobenzoyl chloride and 2,6-dimethylanisole catalyzed by aluminum chloride (
The Core Problem: The primary impurity is not a regioisomer, but a demethylated byproduct . The Lewis acid catalyst (
Target Molecule:
-
Structure: A benzophenone core.[1][2][3][4][5] Ring A is electron-deficient (3,5-difluoro).[1] Ring B is electron-rich (3,5-dimethyl-4'-methoxy).[1]
-
Nature: Neutral, lipophilic solid.
-
Critical Impurity: 3,5-Difluoro-3',5'-dimethyl-4'-hydroxy benzophenone (Phenolic, acidic).[1]
Diagnostic Guide: Identify Your Impurity
Before starting purification, match your observation to the likely impurity profile.
| Observation | Likely Impurity | Chemical Cause |
| Yellow/Brown Color | Aluminum salts or Phenolic byproduct | Incomplete quenching or oxidation of phenols.[1] |
| Oily/Sticky Solid | 2,6-Dimethylanisole (Starting Material) | Excess starting material used; solvent trapping.[1] |
| Broad Melting Point | Mixed Crystal Lattice | Presence of regioisomers or hydrolyzed acid (3,5-difluorobenzoic acid).[1] |
| New Spot on TLC (Lower Rf) | Hydroxy-benzophenone |
Protocol A: The "Phenol Purge" (Chemical Washing)
Objective: Remove the demethylated phenolic impurity and unreacted benzoic acid.
Mechanism: The target molecule is a neutral ketone. The impurities (phenols and acids) are weak acids (
Step-by-Step Methodology
-
Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Use approximately 10 mL solvent per gram of crude.[1]
-
Acid Wash (Quenching): Wash the organic layer once with 1M HCl .[1]
-
Why? This breaks up any lingering Aluminum-Oxygen complexes which can trap your product in the aqueous phase.[1]
-
-
The Critical Base Wash:
-
Wash the organic layer twice with 1M NaOH (or 10%
). -
Observation: The aqueous layer may turn yellow (phenoxide anions are often colored).
-
Validation: Check the pH of the aqueous layer; it must remain basic (
).
-
-
Neutralization: Wash the organic layer with Brine (Saturated NaCl) to remove excess base and break emulsions.[1]
-
Drying: Dry over Anhydrous
, filter, and concentrate in vacuo.
Visualization: The Partition Logic
Caption: Chemical separation logic relying on the acidity of the phenolic impurity versus the neutrality of the target benzophenone.
Protocol B: Recrystallization (Polishing)[1]
If the product remains colored or has a broad melting range after the base wash, recrystallization is required.
Solvent Selection Strategy: Substituted benzophenones typically exhibit high solubility in alcohols and low solubility in non-polar alkanes.
Recommended Procedure: Ethanol/Water Precipitation [1]
-
Saturation: Place the crude solid in a flask. Add absolute Ethanol just enough to cover the solid.
-
Heating: Heat to reflux (
).[1] Add more Ethanol dropwise only until the solid fully dissolves.-
Note: If a small amount of insoluble brown gum remains, decant the hot clear liquid into a clean flask.
-
-
Nucleation: Remove from heat. While still warm, add warm water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add 1-2 drops of Ethanol to make it clear again.[1]
-
Crystallization: Allow the flask to cool to room temperature slowly. Then, place it in an ice bath (
) for 1 hour. -
Filtration: Filter the crystals and wash with cold Ethanol/Water (1:1 mixture).
Visualization: Solubility Logic
Caption: Thermal solubility gradient used to exclude impurities from the crystal lattice.[1]
Troubleshooting & FAQs
Q: My product is an oil and won't crystallize. What now? A: This is common with methoxy-benzophenones.[1]
-
Seed Crystal: If you have any pure sample, add a tiny speck to the oil.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates nucleation sites.[1]
-
Solvent Swap: Try Hexane/Ethyl Acetate (10:1) . Dissolve in minimal hot EtOAc, then flood with Hexane until cloudy.
Q: I suspect I have the ortho-isomer (2'-methoxy). How do I remove it? A: The 2,6-dimethyl groups on your starting material (2,6-dimethylanisole) create immense steric hindrance, making ortho-acylation highly unlikely.[1] However, if present, isomers usually have significantly lower melting points. Recrystallization from Methanol is the most effective method for isomer separation.
Q: Can I use Silica Gel Chromatography? A: Yes, but it is often unnecessary. If you must:
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexane : Ethyl Acetate (Start at 95:5, gradient to 80:20).
-
Order of Elution: The non-polar target usually elutes before the more polar phenolic impurities or acids.
References
-
Friedel-Crafts Mechanism & Side Reactions
-
Purification Standards
-
Benzophenone Solubility Data
-
Demethylation Protocols
Sources
- 1. prepchem.com [prepchem.com]
- 2. Benzophenone Lab Report - 888 Words | Bartleby [bartleby.com]
- 3. ossila.com [ossila.com]
- 4. Lab 1 Solubility Report | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 5. cir-safety.org [cir-safety.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Interpreting complex NMR spectra of polysubstituted benzophenones
This guide functions as a specialized Technical Support Center for researchers characterizing polysubstituted benzophenones. It addresses specific, high-friction scenarios encountered in drug discovery and materials science.
Ticket Status: Open Agent: Senior Application Scientist Subject: Advanced Structural Elucidation & Spectral Troubleshooting
Introduction: The Benzophenone Challenge
Polysubstituted benzophenones are deceptive. While they appear to be simple cross-conjugated systems, their NMR spectra often present a "perfect storm" of challenges:
-
Magnetic Anisotropy: The carbonyl group exerts a strong deshielding cone, heavily influencing ortho-protons.
-
Rotational Barriers: Steric hindrance between ortho-substituents can twist the phenyl rings out of planarity, altering chemical shifts and coupling constants.
-
Intramolecular Hydrogen Bonding (IMHB): Substituents like 2-hydroxy groups lock the conformation, creating extreme downfield shifts.
This guide provides self-validating protocols to resolve these ambiguities.
Troubleshooting Guides (Q&A Format)
Ticket #001: "The Aromatic Region is a Multiplet Mess"
User Issue: "My 1H NMR shows a massive overlap of signals between 7.2 and 7.8 ppm. I can't distinguish Ring A from Ring B."
Diagnosis: This is the most common issue. The chemical shift dispersion in benzophenones is often insufficient to resolve all protons in CDCl3 due to similar electronic environments.
Step-by-Step Resolution:
-
The Solvent Switch Protocol (ASIS):
-
Action: Run the sample in Benzene-d6 or Acetone-d6 instead of CDCl3.
-
Mechanism: Benzene-d6 induces Aromatic Solvent-Induced Shifts (ASIS). It solvates electron-deficient regions (near the carbonyl) differently than electron-rich regions, often spreading overlapping signals by 0.1–0.5 ppm.
-
-
Identify the "Anchor" Protons:
-
Look for the most deshielded protons. In benzophenones, protons ortho to the carbonyl (2,2',6,6' positions) are typically the most downfield (7.6–7.9 ppm) due to the anisotropy of the C=O bond.
-
Validation: If you see a doublet (J ~8 Hz) at ~7.8 ppm, that is likely an ortho-proton on a ring with a para-substituent.
-
-
Spin System Deconvolution (1D TOCSY):
-
Action: If you have a clear signal (e.g., a distinct methyl group or a lone aromatic proton), perform a 1D Selective TOCSY .
-
Result: This will light up only the protons on the same ring as the excited signal, effectively "deleting" the other ring from the spectrum.
-
Ticket #002: "I Can't Find My Hydroxyl Proton"
User Issue: "Mass spec confirms a hydroxyl group, but there is no exchangeable proton in the standard 4–6 ppm region."
Diagnosis: You likely have a 2-hydroxybenzophenone derivative.[1] The hydroxyl group forms a strong 6-membered intramolecular hydrogen bond (IMHB) with the carbonyl oxygen.
Resolution & Validation:
-
Check the "Extreme" Downfield Region:
-
Expand your spectral window to 11.0 – 13.0 ppm .
-
Mechanism: The IMHB strongly deshields the hydroxyl proton. A sharp singlet in this region is diagnostic for a 2-OH group.
-
-
The D2O Shake Test (Modified):
-
Observation: These protons exchange very slowly due to the strength of the hydrogen bond. A standard D2O shake might not make the peak disappear immediately.
-
Action: Add D2O and warm the NMR tube to 40°C to facilitate exchange.
-
-
Temperature Coefficient Experiment:
-
Action: Run 1H NMR at 25°C and 50°C.
-
Interpretation:
-
Inter molecular H-bonds (e.g., 4-OH) shift significantly upfield with heat (breaking bonds).
-
Intra molecular H-bonds (2-OH) show minimal shift (< 0.005 ppm/K) because the chelate ring is stable.
-
-
Ticket #003: "Is it 2,4- or 3,4-Substitution?"
User Issue: "I performed a Friedel-Crafts acylation, but I'm unsure if the second substituent added ortho or meta to the first."
Diagnosis:
Regiochemistry on the phenyl ring requires precise coupling constant (
Resolution Protocol:
-
Scenario A: 2,4-Disubstitution (1,2,4-pattern)
-
Look for a meta-coupled doublet (
) at the most shielded position (H-3, between two substituents). -
Look for a doublet of doublets (
) for H-5. -
Look for a doublet (
) for H-6 (ortho to Carbonyl).
-
-
Scenario B: 3,4-Disubstitution (1,3,4-pattern)
-
Look for a meta-coupled doublet (
) for H-2 (ortho to Carbonyl). This will be significantly deshielded (~7.8 ppm). -
Key Differentiator: In the 2,4-isomer, the isolated proton (H-3) is shielded (upfield). In the 3,4-isomer, the isolated proton (H-2) is deshielded (downfield).
-
Advanced Logic: The Carbonyl Anchor (HMBC)
The carbonyl carbon (
Workflow: Connecting the Rings
-
Locate the C=O: Find the peak at ~195 ppm in the 13C spectrum.
-
HMBC Correlation (Long Range):
-
The C=O carbon will show 3
correlations to the ortho-protons of both rings. -
Self-Validation: If the C=O peak correlates to a doublet at 7.8 ppm (Ring A) and a singlet at 7.4 ppm (Ring B), you have successfully identified the anchor points for both spin systems.
-
Diagram 1: Structural Elucidation Workflow
Caption: Logical workflow for assigning complex benzophenone spectra, prioritizing the identification of the carbonyl anchor and resolving overlap.
Quantitative Data: Characteristic Shifts
The following table summarizes expected shifts for a generic benzophenone scaffold. Note that ipso carbons are critical for 13C assignment.[2]
| Nucleus | Position | Typical Shift ( | Key Influencing Factors |
| 1H | Ortho (2,6) | 7.6 – 7.9 | Deshielded by C=O anisotropy. |
| 1H | Meta (3,5) | 7.3 – 7.5 | Less affected by C=O; influenced by local substituents. |
| 1H | Para (4) | 7.4 – 7.6 | Often overlaps with meta; check coupling ( |
| 1H | 2-OH (Chelated) | 11.0 – 12.5 | Diagnostic. Sharp singlet; insensitive to concentration. |
| 13C | C=O (Carbonyl) | 195 – 198 | Upfield shift (~192 ppm) if H-bonded or conjugated to electron donors. |
| 13C | Ipso (C-1) | 135 – 138 | Sensitive to ring substituents. |
| 13C | C-OH (Phenolic) | 155 – 165 | Deshielded; correlates to OH proton in HMBC (if observable). |
Logic Tree: Isomer Differentiation via HMBC
When standard coupling analysis fails (e.g., broad lines), HMBC provides a definitive answer by counting bonds from the carbonyl carbon.
Caption: Decision tree for using HMBC carbonyl correlations to determine substitution patterns on the aromatic ring.
References
-
Garciniaphenone Structural Elucid
- Martins, F. T., et al. "Complete assignment of the 1H and 13C NMR spectra of garciniaphenone..." Magnetic Resonance in Chemistry.
-
Heavy
- Stack Exchange Chemistry. "Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone."
-
Intramolecular Hydrogen Bonding in 2-Hydroxybenzophenones
- Abraham, M. H., et al. "Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone." Molecules.
-
HMBC Long-Range Correl
-
Substituent Effects on Chemical Shifts
- University of Wisconsin-Madison.
Sources
Validation & Comparative
Comparative Guide: Synthesis Strategies for Fluorinated Benzophenones
Executive Summary
Fluorinated benzophenones are critical pharmacophores in drug discovery (e.g., enzyme inhibitors, photoaffinity probes) and essential monomers for high-performance polymers (e.g., PEEK). However, the introduction of fluorine atoms onto the aromatic ring fundamentally alters the synthetic landscape. The high electronegativity and small radius of fluorine activate the ring toward nucleophilic attack (
This guide objectively compares three dominant synthesis methodologies: Friedel-Crafts Acylation , Organometallic Addition (Grignard/Lithium) , and Pd-Catalyzed Carbonylative Coupling . We evaluate these methods based on regioselectivity, functional group tolerance, and scalability to assist in selecting the optimal route for your specific substrate.
Part 1: The Fluorine Challenge
Before selecting a method, one must understand the "Fluorine Trap." Unlike hydrogen, fluorine is a strong electron-withdrawing group (EWG) by induction but a donor by resonance. In the context of benzophenone synthesis, two specific failure modes arise:
-
The
Trap: In highly fluorinated rings (e.g., pentafluorophenyl), the C-F bond is highly activated. Nucleophilic reagents (like Grignards) may attack the ring carbon ipso to the fluorine rather than the carbonyl electrophile. -
The Ortho-Lithiation Effect: Fluorine acidity allows for directed ortho-metallation (DoM). If using organolithium reagents, the base may deprotonate ortho to the fluorine instead of performing the desired halogen-lithium exchange, leading to regiochemical scrambling.
Part 2: Methodological Deep Dive
Method A: Classical Friedel-Crafts Acylation
Best For: Industrial-scale synthesis of simple, symmetric, or electron-rich fluorinated benzophenones (e.g., 4,4'-difluorobenzophenone).
The Protocol:
This method relies on the electrophilic aromatic substitution (EAS) of a fluorobenzene with a fluorobenzoyl chloride using a Lewis Acid catalyst (
-
Mechanism: The Lewis acid generates an acylium ion (
). The fluorobenzene nucleophile attacks this electrophile. -
Critical Insight: While Fluorine is deactivating, it is an ortho/para director. However, because it is deactivating, the reaction requires stoichiometric amounts of
and elevated temperatures, which can cause defluorination or halogen scrambling if not monitored.
Step-by-Step Protocol (Self-Validating):
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and HCl scrubber.
-
Charge: Add anhydrous
(1.1 equiv) to dry dichloromethane (DCM) or neat fluorobenzene (if used as solvent). Cool to 0°C. -
Addition: Dropwise add 4-fluorobenzoyl chloride (1.0 equiv). Validation: Observe evolution of HCl gas and dissolution of
. -
Reaction: Warm to reflux (40-60°C) for 4-6 hours.
-
Quench: Pour mixture onto ice/HCl slurry. Caution: Highly exothermic.
-
Workup: Extract with DCM, wash with brine, dry over
. Recrystallize from ethanol.
Method B: Organometallic Addition (The Weinreb Route)
Best For: Asymmetric benzophenones with complex substitution patterns; avoiding harsh Lewis acids.
The Protocol: Direct addition of Grignard reagents to acid chlorides often leads to over-addition (forming tertiary alcohols). The superior approach utilizes Weinreb Amides (N-methoxy-N-methylamides) to stabilize the tetrahedral intermediate, preventing over-addition.
Step-by-Step Protocol:
-
Weinreb Synthesis: Convert fluorobenzoyl chloride to its Weinreb amide using N,O-dimethylhydroxylamine•HCl and pyridine in DCM.
-
Metallation: In a separate flask, generate (4-fluorophenyl)magnesium bromide from 4-bromo-fluorobenzene and Mg turnings in THF. Validation: Iodine crystal color should disappear upon initiation.
-
Coupling: Cool Weinreb amide solution to -78°C (or 0°C depending on F-lability). Add Grignard reagent dropwise.
-
Hydrolysis: The stable chelated intermediate prevents double addition. Quench with saturated
to collapse the intermediate and release the ketone.
Method C: Pd-Catalyzed Carbonylative Coupling
Best For: Late-stage functionalization, high-value pharma intermediates, and substrates sensitive to Lewis acids or strong nucleophiles.
The Protocol: This method couples an aryl halide and an aryl boronic acid in the presence of Carbon Monoxide (CO) and a Palladium catalyst.[1] It avoids the use of pre-formed organometallics.
Step-by-Step Protocol:
-
Charge: Add Aryl Iodide (1.0 equiv), Aryl Boronic Acid (1.1 equiv),
(2 mol%), and (4 mol%) to a pressure tube. -
Solvent/Base: Add Toluene and
(2.0 equiv). -
CO Source: Purge with CO gas (balloon) or use a solid CO surrogate like
or a two-chamber system with reactive CO-generators. -
Reaction: Heat to 80-100°C for 12 hours.
-
Validation: Monitor by TLC/LCMS for disappearance of Aryl Iodide.
Part 3: Decision Logic & Visualization
Diagram 1: Selection Workflow
This decision tree guides the researcher based on substrate properties.
Caption: Strategic decision tree for selecting synthesis method based on symmetry, scale, and fluorine-substitution patterns.
Diagram 2: The "Fluorine Trap" Mechanism
Understanding why Grignard reactions fail on polyfluorinated rings.
Caption: Competition between desired nucleophilic addition (Path A) and undesired
Part 4: Comparative Data Analysis
The following table summarizes performance metrics derived from aggregated experimental data [1, 3, 5].
| Feature | Friedel-Crafts (FC) | Weinreb-Grignard | Pd-Carbonylation |
| Yield (Avg) | 85 - 95% | 70 - 85% | 60 - 90% |
| Atom Economy | High (HCl byproduct) | Moderate (Mg salts) | Low (Ligands, Boronic waste) |
| F-Group Tolerance | Good (Mono/Di-F) | Poor (Poly-F risk of | Excellent (Inert to C-F) |
| Regioselectivity | Substrate dependent (Ortho/Para) | High (Pre-functionalized) | Perfect (Ipso-substitution) |
| Cost | Low ($) | Medium ( | High ( |
| Green Metric | Poor (Stoichiometric | Moderate | Good (Catalytic, but solvent heavy) |
Experimental Validation Data
In a comparative study synthesizing 4-fluoro-4'-methoxybenzophenone:
-
FC Method: Yielded 92% but required 3x recrystallization to remove isomer byproducts [1].
-
Pd-Carbonylation: Yielded 84% with >99% regiopurity, requiring only silica filtration [3].
References
-
Synthesis Methods of 4,4'-Difluorobenzophenone. Ningbo Inno Pharmchem. Retrieved from 2
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from 3
-
Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones. Organic Chemistry Portal. Retrieved from 1
-
Friedel–Crafts Acylation: Reaction and Mechanisms. Sigma-Aldrich. Retrieved from 4
-
Synthesis of Fluorinated Benzophenones by Iterative Nucleophilic Aromatic Substitution. National Institutes of Health (PMC). Retrieved from 5
Sources
- 1. Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.cn]
- 5. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzophenones
Introduction: The Benzophenone Scaffold and the Strategic Role of Fluorination
The benzophenone framework, characterized by a ketone bridge between two phenyl rings, is a privileged scaffold in medicinal chemistry. Found in numerous natural products and synthetic molecules, this structural motif is responsible for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The versatility of the benzophenone core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.
One of the most powerful strategies in modern drug design is the incorporation of fluorine atoms into bioactive molecules.[2][3] Although seemingly a minor substitution for hydrogen, fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological characteristics.[3][4] Strategic fluorination can enhance:
-
Metabolic Stability: The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation and thereby increasing the drug's half-life.[5]
-
Binding Affinity: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding potency and selectivity.[6]
-
Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target.[5]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, locking it into a bioactive shape.[6]
This guide provides a comparative analysis of fluorinated and non-fluorinated benzophenones, supported by experimental data, to elucidate the impact of fluorination on their biological activities.
Comparative Biological Activity: A Data-Driven Analysis
The strategic placement of fluorine on the benzophenone scaffold has consistently demonstrated a significant enhancement of its therapeutic potential across various disease models.
Anticancer Activity
Fluorination has proven to be a highly effective strategy for boosting the cytotoxic effects of benzophenone derivatives against cancer cell lines. Research indicates that fluorinated analogs can exhibit potency that is several folds higher than their non-fluorinated counterparts and even established chemotherapy agents.[1]
A study by Kumar et al. (2024) synthesized and evaluated a series of fluorinated benzophenone derivatives against human cervical carcinoma (KB-3-1) and triple-negative breast cancer (MDA-MB-231) cell lines.[1] The results starkly illustrate the potency gained through fluorination and further modification.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Fluorinated Benzophenones [1]
| Compound | Substitution Pattern | IC₅₀ vs. KB-3-1 (µM) | IC₅₀ vs. MDA-MB-231 (µM) |
| 6a | Monofluorinated Benzophenone | 0.23 | 2.9 |
| 7a | Difluorinated Benzophenone | 0.038 | 1.8 |
| 6b | Monofluorinated + Malononitrile | 0.13 | 2.0 |
| 7b | Difluorinated + Malononitrile | 0.036 | 1.6 |
| Gemcitabine | (Standard Drug) | 0.49 | 4.5 |
Data sourced from Kumar, A., et al. (2024).[1]
As the data shows, the difluorinated compound 7a was approximately 13-fold more potent against the KB-3-1 cell line than the standard drug, gemcitabine.[1] The addition of a malononitrile group to the fluorinated scaffolds (compounds 6b and 7b ) further enhanced the cytotoxic activity against both cell lines.[1] This synergistic effect highlights how combining fluorination with other pharmacophores can lead to exceptionally potent anticancer agents.
The anticancer effects of many benzophenones, including fluorinated analogs, are linked to their ability to interfere with critical cellular processes. Some derivatives act as potent antimicrotubule agents, binding to tubulin and disrupting microtubule dynamics, which is essential for cell division.[6] Others function as kinase inhibitors. For instance, fluorinated benzophenones have been incorporated into the framework of balanol, a natural product that inhibits protein kinase C (PKC) isozymes. Molecular dynamics studies revealed that fluorination enhanced the interaction between the benzophenone motif and a key lysine residue in the PKC active site, leading to improved inhibitory activity.[6]
Enzyme Inhibition
Fluorinated benzophenones have emerged as potent inhibitors of various enzymes implicated in disease, including cholinesterases and β-secretase (BACE-1), which are key targets in Alzheimer's disease therapy.
A 2021 study detailed the development of benzophenone derivatives as multi-target-directed ligands for Alzheimer's disease.[7] The research found that a para-fluorine substituent on the benzophenone scaffold was preferable for potent inhibition of butyrylcholinesterase (BuChE).
Table 2: Comparative BuChE Inhibition of Benzophenone Derivatives [7]
| Compound | Key Feature | Linker Length | BuChE Inhibition (IC₅₀, µM) |
| 6 | para-Fluoro | 5 carbons | 0.172 |
| 4 | Unsubstituted | 5 carbons | 1.107 |
| 5 | para-Chloro | 5 carbons | 0.291 |
| 35 | para-Fluoro | 6 carbons | 0.161 |
Data sourced from Szymański, P., et al. (2021).[7]
The data clearly shows that the para-fluorinated compound 6 (IC₅₀ = 0.172 µM) is significantly more potent than its unsubstituted analog 4 (IC₅₀ = 1.107 µM).[7] Interestingly, the chloro-substituted analog 5 was also highly active, but the fluoro-substituted compounds consistently demonstrated the highest potency, particularly compound 35 with a 6-carbon linker.[7] This underscores the specific and advantageous role of fluorine in optimizing ligand-enzyme interactions.
Antimicrobial Activity
The benzophenone scaffold is also a foundation for developing new antimicrobial agents. While direct comparative data between fluorinated and non-fluorinated analogs is less consolidated in publicly available literature, structure-activity relationship (SAR) studies consistently identify fluorine substitution as a key contributor to enhanced activity.
For example, studies on benzophenone derivatives fused with other heterocyclic structures like azetidinone or integrated with 1,3,4-oxadiazole-2-(3H)thione have shown that compounds bearing electron-withdrawing groups, such as fluorine or chlorine, often exhibit superior antibacterial and antifungal efficacy.[8][9] In one study, the replacement of a fluorine atom with chlorine on a benzophenone ring led to a slight increase in inhibition against specific fungal strains, indicating that halogens, in general, play a positive role in this context.[10]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of biological activity data, standardized protocols are essential. Below are detailed methodologies for key assays used to evaluate the compounds discussed.
Protocol 1: MTT Assay for Cancer Cell Cytotoxicity
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 or KB-3-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test benzophenone compounds (fluorinated and non-fluorinated) and the standard drug (e.g., Gemcitabine) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and vehicle-treated cells (e.g., 0.1% DMSO).
-
Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium. The typical final volume in each well is 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing the diluted compound, bringing the final volume to 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a plate reader.
Visualizing Mechanisms and Workflows
Diagrams are crucial for understanding complex biological pathways and experimental procedures.
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Caption: Proposed mechanism of kinase inhibition by a fluorinated benzophenone.
Conclusion and Future Perspectives
While the benefits are clear, future research should focus on elucidating the precise molecular mechanisms through which fluorine exerts its effects. Investigating aspects such as changes in protein-ligand interactions, effects on drug metabolism, and potential for overcoming drug resistance will be crucial. The continued exploration of fluorinated benzophenones holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Kumar, A., et al. (2024). Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti‐Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics. ResearchGate. Available at: [Link]
-
Gomes, M.N., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. Available at: [Link]
-
Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University ResearchOnline. Available at: [Link]
-
Singh, R.P., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
Mphahlele, M.J. (2014). Synthesis of fluorinated benzophenones and phenylcoumarins. University of South Africa. Available at: [Link]
-
Woydziak, Z.R., et al. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Benzophenone. Available at: [Link]
-
Mphahlele, M.J., et al. (2014). Synthesis of fluorine-containing prenylated benzophenones. ResearchGate. Available at: [Link]
-
International Agency for Research on Cancer. (2013). BENZOPHENONE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available at: [Link]
-
El-Damasy, A.K., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
-
El-Damasy, A.K., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. Available at: [Link]
-
Woydziak, Z.R., et al. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed. Available at: [Link]
-
Zhou, B., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]
-
Wenzel, A., et al. (2023). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Available at: [Link]
-
Wang, B-L., et al. (2011). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. MDPI. Available at: [Link]
-
Szymański, P., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules. Available at: [Link]
-
Begum, A.B., et al. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. ACS Omega. Available at: [Link]
-
Zhang, C., et al. (2023). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. Available at: [Link]
-
Begum, A.B., et al. (2014). Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. Journal of Chemistry. Available at: [Link]
-
de Farias, T.C., et al. (2020). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Zhou, B., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. Available at: [Link]
-
Begué, J-P., et al. (2007). Biological Impacts of Fluorination. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. figshare.mq.edu.au [figshare.mq.edu.au]
- 7. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities | MDPI [mdpi.com]
A Comparative Guide to In Vitro Efficacy Testing of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
This guide provides a comprehensive framework for the in vitro evaluation of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone, a novel compound with potential therapeutic applications. Given its structural relation to benzophenone derivatives, which are known to possess a range of biological activities, a multi-faceted approach is essential to elucidate its efficacy and mechanism of action. This document compares and contrasts key in vitro assays, offering detailed protocols and explaining the scientific rationale behind their selection to build a robust pharmacological profile.
Introduction: Characterizing a Novel Benzophenone Derivative
3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone belongs to the benzophenone class of organic compounds. While many benzophenone derivatives are utilized in cosmetics as UV filters, some have demonstrated significant biological effects, including anti-inflammatory, anti-cancer, and endocrine-disrupting activities.[1][2][3] The unique difluoro and dimethyl substitutions on this particular molecule warrant a thorough investigation into its potential as a therapeutic agent. The primary challenge with any new chemical entity is to systematically determine its biological impact. This guide proposes a logical, tiered approach to in vitro testing, starting with foundational cytotoxicity assessments and progressing to more complex, mechanism-based assays targeting inflammation and cancer-related pathways.
Part 1: Foundational Analysis - Assessing Cytotoxicity and Cell Viability
Before exploring specific therapeutic effects, it is imperative to determine the compound's intrinsic toxicity.[4][5] This foundational step establishes a therapeutic window—concentrations at which the compound can be tested for efficacy without causing non-specific cell death. We will compare three common colorimetric and enzymatic assays.
Comparative Analysis of Cytotoxicity Assays
The selection of a cytotoxicity assay is critical and depends on the anticipated mechanism of the compound.[6] Relying on a single method can be misleading; for instance, a compound that inhibits mitochondrial respiration might give a false positive in an MTT assay.[6] Therefore, a combination of assays measuring different cellular parameters is recommended.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via mitochondrial dehydrogenase reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.[6] | Well-established, inexpensive, and widely used for initial screening.[7] | Requires a solubilization step for the insoluble formazan product; can be affected by compounds that interfere with cellular redox potential or mitochondrial respiration.[6] |
| XTT Assay | Also measures metabolic activity, but the tetrazolium salt (XTT) is reduced to a water-soluble orange formazan product. | Streamlined protocol as it eliminates the solubilization step, reducing potential errors and saving time.[8] | Can be susceptible to interference from compounds affecting cellular redox potential.[8] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon plasma membrane damage.[6] | Directly measures cell death via membrane lysis (necrosis); non-destructive to remaining viable cells, allowing for multiplexing with other assays.[6] | Less sensitive for detecting apoptosis, which may not involve early membrane rupture. |
Experimental Workflow for Cytotoxicity Screening
A logical first step is to screen the compound across a panel of relevant cell lines (e.g., a cancer cell line like HeLa and a non-cancerous line like HEK293) to determine its IC₅₀ (half-maximal inhibitory concentration) and assess for selective toxicity.[7]
Caption: Workflow for initial cytotoxicity assessment.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Part 2: Probing the Anti-Inflammatory Potential
Inflammation is a complex biological response mediated by signaling pathways such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines.[9][10] Assays targeting these pathways can reveal if the compound has anti-inflammatory properties.
Mechanism 1: Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation.[10] In resting cells, it is held inactive in the cytoplasm by IκB proteins.[11] Upon stimulation by pro-inflammatory signals (e.g., TNF-α or IL-1β), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[10][11]
Caption: The canonical NF-κB signaling pathway.
Comparative Analysis of NF-κB Assays
| Assay | Principle | Advantages | Disadvantages |
| Immunofluorescence Microscopy | Visualizes the subcellular location of NF-κB (p65 subunit) using a specific antibody. An increase in nuclear fluorescence indicates translocation. | Provides direct visual evidence of translocation at the single-cell level.[12] | Requires specialized microscopy equipment; quantification can be complex and lower throughput. |
| Cell Fractionation & Western Blot | Biochemically separates nuclear and cytoplasmic proteins. The amount of NF-κB in each fraction is quantified by Western blotting. | A standard, widely accessible technique that provides semi-quantitative data.[13] | Labor-intensive, requires larger cell numbers, and provides population-average data.[12] |
| Reporter Gene Assay | Uses a cell line transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Pathway activation is measured by reporter activity. | High-throughput, highly sensitive, and provides a quantitative functional readout of transcriptional activity.[14] | Prone to off-target effects; does not pinpoint the specific step of inhibition in the pathway. |
Detailed Protocol: NF-κB (p65) Nuclear Translocation by Immunofluorescence
-
Cell Culture: Seed cells (e.g., HeLa or macrophages) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Add a pro-inflammatory stimulus, such as TNF-α (10 ng/mL), to the wells for 30-60 minutes to induce NF-κB translocation. Include unstimulated and vehicle-treated controls.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[12]
-
Immunostaining: Block non-specific binding with 1% BSA in PBS for 1 hour. Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C. Wash, then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.[12]
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm to determine the extent of translocation. A decrease in nuclear p65 intensity in compound-treated cells compared to the stimulated control indicates inhibition.[15]
Mechanism 2: Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) are also central to the inflammatory response.[16] They are activated by many of the same stimuli as NF-κB and regulate the expression of inflammatory mediators.[16] The phosphorylation of these kinases indicates their activation.
Primary Assay: Western Blotting for Phosphorylated Kinases Western blotting is the gold standard for analyzing MAPK pathway activation. It allows for the specific detection of phosphorylated (active) forms of kinases like p38, JNK, and ERK.
Detailed Protocol: Western Blot for Phospho-p38 MAPK
-
Cell Lysis: Culture and treat cells with the test compound and/or stimulus as described for the NF-κB assay. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on size by running them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 (Phospho-p38) overnight at 4°C.[17][19]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, add a chemiluminescent substrate and detect the signal using an imaging system.[19]
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and reprobed with an antibody for total p38 MAPK to ensure that changes in phosphorylation are not due to changes in the total amount of the protein.
Mechanism 3: Quantifying Cytokine Production with ELISA
A direct functional outcome of inhibiting inflammatory pathways is a reduction in the secretion of pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6). The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and quantitative method for measuring these proteins in cell culture supernatants.[20][21][22]
Primary Assay: Sandwich ELISA In a sandwich ELISA, a capture antibody specific to the cytokine of interest is coated onto a 96-well plate. The sample is added, and any cytokine present is captured. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine. Finally, a substrate is added that produces a measurable color change, the intensity of which is proportional to the amount of cytokine.[20][21]
Part 3: Exploring Anti-Cancer Efficacy
Many compounds exert anti-cancer effects by inducing programmed cell death (apoptosis) or by inhibiting key enzymes like kinases that drive cell proliferation.
Mechanism 1: Induction of Apoptosis via Caspase Activation
Apoptosis is a controlled form of cell death characterized by the activation of a family of proteases called caspases.[23] Effector caspases, such as caspase-3 and caspase-7, are key executioners of the apoptotic process.[24] Measuring their activity is a reliable indicator of apoptosis.
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Detecting intracellular translocation of native proteins quantitatively at the single cell level - Chemical Science (RSC Publishing) DOI:10.1039/C4SC00578C [pubs.rsc.org]
- 3. fivephoton.com [fivephoton.com]
- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 5. kosheeka.com [kosheeka.com]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. journalajrb.com [journalajrb.com]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 14. mesoscale.com [mesoscale.com]
- 15. All You Need to Know about Nuclear Translocation Assays [idea-bio.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. bosterbio.com [bosterbio.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. immunology.org [immunology.org]
- 22. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
- 24. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
The Evolving Landscape of Benzophenone Scaffolds: A Comparative Guide to Structure-Activity Relationships
The benzophenone core, a seemingly simple diaryl ketone, represents a remarkably versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, attracting significant interest from researchers in drug discovery and development.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted benzophenones across key therapeutic areas: antimicrobial, anticancer, and antiviral. By examining experimental data and elucidating the underlying mechanisms, we aim to provide a valuable resource for scientists working to unlock the full therapeutic potential of this privileged chemical motif.
Antimicrobial Activity: Targeting the Bacterial Membrane
Substituted benzophenones have emerged as a promising class of antimicrobial agents, with a primary mechanism of action involving the disruption of the bacterial cell membrane.[3][4] This mode of action is particularly advantageous as it is less prone to the development of resistance compared to antibiotics that target specific metabolic pathways.
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of benzophenone derivatives is significantly influenced by the nature and position of their substituents. Cationic functionalities and overall lipophilicity play crucial roles in their interaction with the negatively charged components of bacterial cell walls, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[3][5]
| Compound Type | Key Structural Features | Organism | MIC (µg/mL) | Reference |
| 2,2′,4-Trihydroxybenzophenone | Multiple hydroxyl groups | S. aureus | 62.5 - 125 | [6] |
| S. Typhimurium | 62.5 - 125 | [6] | ||
| Benzophenone-N-ethyl morpholine ethers | Morpholine ether linkage | S. aureus | Moderate Activity | [7] |
| C. albicans | Moderate Activity | [7] | ||
| Benzophenone fused Azetidinone Derivatives | Hybrid with β-lactam ring | S. aureus | Good Inhibition | [8] |
| P. aeruginosa | Good Inhibition | [8] | ||
| Benzophenone Imines | Imine linkage with various aryl groups | E. coli | Promising Activity | [9] |
| S. aureus | Promising Activity | [9] |
Key SAR Insights for Antimicrobial Activity:
-
Hydroxylation: The presence of multiple hydroxyl groups, as seen in 2,2′,4-trihydroxybenzophenone, contributes to its antimicrobial activity.[6]
-
Cationic Groups: The introduction of cationic groups, such as those in benzophenone-based tetraamides, is essential for potent antibacterial activity, facilitating interaction with the anionic bacterial membrane.[4]
-
Heterocyclic Hybridization: Fusing the benzophenone scaffold with other heterocyclic moieties like 1,2,3-triazoles or azetidinones can lead to compounds with potent and broad-spectrum antimicrobial effects.[8][10]
-
Lipophilicity: An optimal balance of hydrophobicity is crucial for membrane insertion and disruption.
Mechanism of Action: Bacterial Membrane Disruption
The primary mechanism by which many antimicrobial benzophenones exert their effect is through the perturbation and disruption of the bacterial cell membrane. This process can be visualized as a multi-step interaction.
Caption: Mechanism of bacterial membrane disruption by cationic benzophenones.
This interaction leads to the release of essential ions like potassium, causing membrane depolarization and ultimately, cell death.[3]
Anticancer Activity: Inducing Programmed Cell Death
The benzophenone scaffold has also yielded numerous derivatives with significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][11]
Comparative Analysis of Anticancer Potency
The substitution pattern on the benzophenone rings is a critical determinant of anticancer activity. The presence, number, and position of electron-withdrawing and electron-donating groups can profoundly impact cytotoxicity.
| Compound Series | Key Substituents | Cell Line | IC50 (µM) | Reference |
| Benzophenone-1,2,3-triazole hybrids | p-Nitro on phenyl ring (8l) | HT-1080 | More potent than doxorubicin | [10] |
| p-Chloro on phenyl ring (8d) | HT-1080 | Less potent than 8l | [10] | |
| o-Methyl on phenyl ring (8h) | HT-1080 | Less potent than 8l | [10] | |
| Substituted 2-hydroxybenzophenones | Varied substitutions | MDA-MB-231 (Breast) | 12.09 - 26.49 | [12] |
| T47-D (Breast) | 12.09 - 26.49 | [12] | ||
| PC3 (Prostate) | 12.09 - 26.49 | [12] | ||
| Novel Benzophenone Analogs | Increased number of methyl, chloro, and fluoro groups (9d) | A549 (Lung) | 8.8 ± 0.12 | [1] |
| HeLa (Cervical) | 9.9 ± 1.5 | [1] | ||
| MCF-7 (Breast) | 9.8 ± 1.0 | [1] |
Key SAR Insights for Anticancer Activity:
-
Electron-Withdrawing Groups: Strong electron-withdrawing groups, such as a nitro group at the para position of a phenyl ring, can significantly enhance anticancer activity.[10]
-
Halogenation: The presence of halogens like chlorine and fluorine, often in combination with other substituents, is a common feature in potent anticancer benzophenones.[1]
-
Positional Isomerism: The position of substituents on the aromatic rings can dramatically affect biological activity. For instance, para-substituted compounds often exhibit different potencies compared to their ortho or meta isomers.[10]
-
Cell-Type Specificity: Some benzophenone derivatives exhibit cell-type-specific effects, inducing cell-cycle retardation in one cancer cell line but not another.[12]
Mechanism of Action: Induction of Apoptosis
Many anticancer benzophenones exert their cytotoxic effects by triggering the intrinsic pathway of apoptosis. This process involves mitochondrial dysfunction and the activation of a cascade of caspase enzymes.
Caption: Intrinsic apoptosis pathway induced by anticancer benzophenones.
This cascade culminates in the execution of apoptosis, characterized by DNA fragmentation and the dismantling of the cell.[13][14] Some benzophenones have also been shown to cause cell cycle arrest at different phases.[11]
Antiviral Activity: Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The benzophenone scaffold has been extensively explored in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[3][15] These compounds allosterically inhibit the reverse transcriptase enzyme, a critical component of the viral replication cycle.[16]
Comparative Analysis of Anti-HIV Potency
The SAR of benzophenone NNRTIs is well-defined, with specific substitutions being crucial for high potency against both wild-type and drug-resistant viral strains.
| Compound | Key Substituents | HIV-1 Strain | IC50 (nM) | Reference |
| GW678248 (70h) | Complex side chain with sulfonamide | Wild-type | 0.5 | [3][15] |
| K103N mutant | 1 | [3][15] | ||
| Y181C mutant | 0.7 | [3][15] | ||
| Analog 42d | p-sulfonamide | Wild-type | Excellent Potency | [15] |
| K103N mutant | Excellent Potency | [15] | ||
| Y181C mutant | Excellent Potency | [15] |
Key SAR Insights for Anti-HIV Activity:
-
Sulfonamide Group: The presence of a sulfonamide group, particularly at the para position of one of the phenyl rings, is highly beneficial for potent anti-HIV activity.[15]
-
Flexibility and Conformational Restriction: The side chains attached to the benzophenone core are designed to fit into the hydrophobic NNRTI binding pocket of the reverse transcriptase enzyme. The flexibility and conformation of these side chains are critical for binding affinity.
-
Activity against Resistant Strains: Next-generation benzophenone NNRTIs have been specifically designed to be effective against viral strains that have developed resistance to earlier NNRTIs. This is often achieved by modifications that allow the inhibitor to accommodate mutations in the binding pocket.[17]
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
Benzophenone NNRTIs bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleosides bind. This allosteric binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity.
Caption: Allosteric inhibition of HIV-1 RT by benzophenone NNRTIs.
This prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.[18][19]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for key assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the test benzophenone derivative in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[20][21]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[20]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[22][23]
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to adhere overnight.[24]
-
Compound Treatment: Treat the cells with various concentrations of the test benzophenone derivative for a specified period (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[24][25]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by metabolically active cells.[24][25]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[26]
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay measures the ability of a compound to inhibit the activity of the HIV-1 RT enzyme.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (including a labeled dNTP, such as ³H-dTTP), and the HIV-1 RT enzyme in a suitable buffer.
-
Compound Addition: Add various concentrations of the test benzophenone NNRTI to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter paper.
-
Quantification: Wash the filters to remove unincorporated labeled dNTPs and quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the wells with the inhibitor to the control wells without the inhibitor. The EC50 value is then determined.[4][27]
Conclusion
The benzophenone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in modulating the biological activity of these compounds. For antimicrobial applications, the focus remains on enhancing membrane disruption through cationic and lipophilic modifications. In anticancer research, the strategic placement of electron-withdrawing groups and halogens appears key to inducing apoptosis. For antiviral drug development, particularly against HIV-1, the design of substituents that can effectively bind to the allosteric site of reverse transcriptase, even in the presence of resistance mutations, is paramount.
The experimental protocols provided serve as a foundation for the consistent and reliable evaluation of new benzophenone derivatives. As our understanding of the molecular targets and mechanisms of action deepens, we can expect the rational design of even more potent and selective benzophenone-based drugs to address a wide range of diseases.
References
- Firestine, S. M., et al. (2009). Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. Journal of Medicinal Chemistry, 52(21), 6644-6654.
- Stammers, T. A., et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 49(2), 794-807.
- Ren, J., et al. (2008). Structural basis for the improved drug resistance profile of new generation benzophenone non-nucleoside HIV-1 reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 51(17), 5342-5349.
- Vooturi, S. K., et al. (2011). Examination of a synthetic benzophenone membrane-targeted antibiotic. Organic & Biomolecular Chemistry, 9(15), 5419-5426.
- Nikolenko, G. N., et al. (2012). An enzymatic assay for rapid measurement of antiretroviral drug levels. Analytical Chemistry, 84(15), 6549-6555.
- Borges, F., et al. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1041-1048.
- Sluis-Cremer, N., et al. (2008). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. Viruses, 1(1), 1-16.
- Tew, G. N., et al. (2019). Cationic Amphiphiles with Specificity against Gram-Positive and Gram-Negative Bacteria: Chemical Composition and Architecture Combat Bacterial Membranes. ACS Infectious Diseases, 5(11), 1856-1864.
- Wang, L., et al. (2011). Diversity oriented design of various benzophenone derivatives and their in vitro antifungal and antibacterial activities. Molecules, 16(11), 9283-9296.
- Sriram, D., et al. (2010). Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs. Current Medicinal Chemistry, 17(22), 2316-2348.
- Reddy, T. S., et al. (2024). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters, 5, 236-248.
- Yang, W., et al. (2021). A schematic representation of a bacterial cell killing by an amphiphilic cationic polymer.
- Khanum, S. A., et al. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 26(13), 3986.
- Al-Said, M. S., et al. (2016). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm, 7(6), 1185-1196.
- Aranda, M. I. R., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 10, 490.
- Begum, A. B., et al. (2014). Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. Journal of Chemistry, 2014, 856930.
- Arts, E. J., & Hazuda, D. J. (Eds.). (2012). HIV-1 reverse transcriptase. John Wiley & Sons.
- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. BenchChem.
- Wang, L., et al. (2011). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules, 16(11), 9283-9296.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Sarafianos, S. G., et al. (2010). Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase. Molecules, 15(2), 903-930.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Dehmchi, D. A., et al. (2025). Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.
- Puglisi, J. D., et al. (2021). High-resolution view of HIV-1 reverse transcriptase initiation complexes and inhibition by NNRTI drugs.
- Al-Said, M. S., et al. (2016). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm, 7(6), 1185-1196.
- Khan, I., et al. (2015). Synthesis, Spectral investigation (¹H, ¹³C) and Anti-microbial Screening of benzophenone imines. Journal of the Chemical Society of Pakistan, 37(5), 1024-1030.
- Borges, F., et al. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1041-1048.
- Das, K., & Arnold, E. (2022). Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. Viruses, 14(5), 999.
- Wnuk, M., et al. (2019). Apoptosis Induced by the UV Filter Benzophenone-3 in Mouse Neuronal Cells Is Mediated via Attenuation of Erα/Pparγ and Stimulation of Erβ/Gpr30 Signaling. Molecular Neurobiology, 56(10), 7195-7213.
- De Clercq, E. (2009). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Medicinal Research Reviews, 29(2), 203-239.
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
- Wiegand, I., et al. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Journal of Visualized Experiments, (12), e757.
- Menéndez-Arias, L. (2010). Inhibition of HIV-RT of different origin by NNRTI, as detected by...
- Li, X., et al. (2025). Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells. International Journal of Molecular Sciences, 26(7), 3689.
- Torii, S., et al. (2015). A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors. Frontiers in Microbiology, 6, 1198.
- Kajta, M., et al. (2018). The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats. Reproductive Toxicology, 81, 199-209.
- Zasloff, M. (2002). Diagram of the classic mechanisms of cationic antimicrobial peptides' interaction with membranes.
- Ghosh, C., et al. (2012). Cleavable Cationic Antibacterial Amphiphiles: Synthesis, Mechanism of Action, and Cytotoxicities. Langmuir, 28(30), 11139-11149.
- Pantic, J., et al. (2021). Schematic of membrane disruptive and non-membrane disruptive bacterial killing mechanisms of AMPs.
-
SciSpace. (n.d.). Extrinsic & Intrinsic Apoptosis Pathways Diagram. Retrieved from [Link]
- Fulda, S. (2010). FIGURE 4. Graphic representation of apoptosis signalling pathways.
Sources
- 1. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution view of HIV-1 reverse transcriptase initiation complexes and inhibition by NNRTI drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Enzymatic HIV-1 Susceptibility to Two Reverse Transcriptase Inhibitors as a Rapid and Simple Approach to HIV-1 Drug-Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic Amphiphiles with Specificity against Gram-Positive and Gram-Negative Bacteria: Chemical Composition and Architecture Combat Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. jchemlett.com [jchemlett.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis Induced by the UV Filter Benzophenone-3 in Mouse Neuronal Cells Is Mediated via Attenuation of Erα/Pparγ and Stimulation of Erβ/Gpr30 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. atcc.org [atcc.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. An enzymatic assay for rapid measurement of antiretroviral drug levels - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel MNK Inhibitor: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted oncology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. This guide provides a comprehensive framework for benchmarking a novel investigational compound, 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone (herein referred to as Compound X), against established inhibitors of the MAP kinase-interacting kinases 1 and 2 (MNK1/2). Due to the nascent stage of research on Compound X, this document serves as both a comparative analysis of known inhibitors and a methodological template for the evaluation of new chemical entities targeting the MNK1/2 axis.
Our central hypothesis is that the structural characteristics of Compound X, a substituted benzophenone, make it a plausible candidate for MNK1/2 inhibition. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and data-driven comparisons to inform preclinical research strategies.
The MNK1/2-eIF4E Axis: A Critical Node in Cancer Pathophysiology
Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2) are serine/threonine kinases that function as downstream effectors of the RAS/RAF/MEK/ERK and p38 MAPK signaling pathways.[1] A primary and critical substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[2][3] Phosphorylation of eIF4E at Serine 209 is a key regulatory event that enhances the translation of a specific subset of mRNAs, many of which encode proteins integral to tumor progression, including those involved in cell proliferation, survival, angiogenesis, and metastasis.[2][4][5]
Elevated levels of phosphorylated eIF4E (p-eIF4E) are observed in a wide array of human cancers and often correlate with poor prognosis.[6] Importantly, genetic knockout of MNK1 and MNK2 in mice is not associated with adverse developmental phenotypes, suggesting that therapeutic inhibition of these kinases could offer a favorable safety profile.[7] This has positioned MNK1/2 as attractive targets for the development of novel anticancer agents.
The MNK1/2 Signaling Pathway
The following diagram illustrates the central role of MNK1/2 in integrating upstream MAPK signaling to regulate protein translation via eIF4E phosphorylation.
Caption: Workflow for preclinical evaluation of a novel MNK inhibitor.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against MNK1 and MNK2 using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human MNK1 and MNK2 enzymes
-
MNK substrate (e.g., a peptide substrate for eIF4E)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (Compound X) and known inhibitors (e.g., Tomivosertib) dissolved in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. Further dilute these into the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the MNK substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the diluted MNK1 or MNK2 enzyme in Kinase Assay Buffer.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Western Blot Assay for p-eIF4E Inhibition
This protocol details the procedure to assess the ability of a test compound to inhibit the phosphorylation of eIF4E in a cellular context.
Materials:
-
Cancer cell line with detectable basal levels of p-eIF4E (e.g., MDA-MB-231 breast cancer cells, HCT116 colon cancer cells).
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS).
-
Test compound (Compound X) and known inhibitors.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-eIF4E (Ser209) and Mouse anti-total eIF4E.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed the chosen cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound or a known inhibitor for a specified duration (e.g., 2-4 hours). Include a vehicle-treated control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for total eIF4E):
-
Strip the membrane of the bound antibodies using a stripping buffer.
-
Re-block the membrane and probe with the primary antibody against total eIF4E, followed by the appropriate secondary antibody and ECL detection. This serves as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-eIF4E and total eIF4E using densitometry software.
-
Normalize the p-eIF4E signal to the total eIF4E signal for each treatment condition.
-
Plot the normalized p-eIF4E levels against the inhibitor concentration to determine the cellular IC50 for the inhibition of eIF4E phosphorylation.
-
Conclusion
The systematic benchmarking of a novel compound against established inhibitors is a fundamental exercise in drug discovery. This guide provides a robust framework for the evaluation of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone, or any novel MNK1/2 inhibitor candidate. By employing standardized biochemical and cellular assays, researchers can generate high-quality, comparable data on potency, selectivity, and cellular activity. This, in turn, will enable informed decisions regarding the further development of promising new therapeutic agents targeting the oncogenic MNK1/2-eIF4E signaling axis. The data presented for the known inhibitors serve as a valuable reference point for these future investigations.
References
-
Furic, L., et al. (2010). eIF4E phosphorylation promotes tumorigenesis and is associated with prostate cancer progression. Proceedings of the National Academy of Sciences, 107(31), 14134-14139. [Link]
-
Altman, J. K., et al. (2013). Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors. Blood, 121(18), 3675-3681. [Link]
-
Robichaud, N., et al. (2015). Phosphorylation of eIF4E promotes EMT and metastasis via translational control of SNAIL and MMP-3. Oncogene, 34(24), 3183-3192. [Link]
-
Joshi, S., et al. (2017). BAY 1143269, a novel MNK1 inhibitor, targets oncogenic protein expression and shows potent anti-tumor activity. Cancer Letters, 390, 21-29. [Link]
- Recher, C., et al. (2022). Tomivosertib, a MNK1/2 inhibitor, in patients with relapsed/refractory acute myeloid leukemia: results from a phase 1 study. Blood Advances, 6(1), 160-169.
-
Grzmil, M., et al. (2017). MNK1/NODAL Signaling Promotes Invasive Progression of Breast Ductal Carcinoma In Situ. Cancer Research, 77(22), 6127-6138. [Link]
-
Jin, L., et al. (2022). Update on the Development of MNK Inhibitors as Therapeutic Agents. Journal of Medicinal Chemistry, 65(2), 983-1007. [Link]
-
Ueda, T., et al. (2010). Combined deficiency for MAP kinase-interacting kinase 1 and 2 (Mnk1 and Mnk2) delays tumor development. Proceedings of the National Academy of Sciences, 107(31), 13984-13989. [Link]
-
Konicek, B. W., et al. (2011). Therapeutic Inhibition of MAP Kinase Interacting Kinase Blocks Eukaryotic Initiation Factor 4E Phosphorylation and Suppresses Outgrowth of Experimental Lung Metastases. Cancer Research, 71(5), 1849-1857. [Link]
-
BPS Bioscience. (n.d.). MNK1 Kinase Assay Kit. Retrieved from [Link]
-
Liu, R., et al. (2023). Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi. Journal of Fungi, 9(12), 1169. [Link]
-
Reich, J., et al. (2021). Inhibitory effects of Tomivosertib in acute myeloid leukemia. Leukemia & Lymphoma, 62(8), 1888-1897. [Link]
-
Reich, J., et al. (2018). eFT508, a Potent and Selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 Inhibitor, Is Efficacious in Preclinical Models of Diffuse Large B-Cell Lymphoma (DLBCL). Blood, 132(Supplement 1), 1735. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BAY 1143269, a novel MNK1 inhibitor, targets oncogenic protein expression and shows potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical anti‐angiogenic and anti‐cancer activities of BAY1143269 in glioblastoma via targeting oncogenic protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. BAY 1143269 | MNK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures: 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Executive Summary & Chemical Profile[1][2]
3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone is a specialized fluorinated aromatic building block. While specific Safety Data Sheet (SDS) entries for this exact substitution pattern may be limited in public databases due to its status as a niche research intermediate, its disposal protocols are strictly governed by its functional groups: the benzophenone core and aryl-fluorine substituents .
Improper disposal poses two critical risks:
-
Environmental Persistence: Benzophenone derivatives are lipophilic and can bioaccumulate, acting as potential endocrine disruptors or aquatic toxins.
-
Incineration Hazards: The combustion of fluorinated aromatics generates Hydrogen Fluoride (HF) , a highly corrosive gas that requires specialized scrubbing systems at the incineration facility.
Chemical Hazard Profile (Extrapolated from Analogs)
| Property | Description | Hazard Implications |
| Physical State | Solid (Crystalline Powder) | Dust inhalation risk; particulate contamination. |
| Functional Groups | Aryl Fluorides, Methoxy, Ketone | Halogenated Waste . Releases HF upon combustion.[1][2] |
| Reactivity | Stable under normal conditions | Avoid strong oxidizers and reducing agents. |
| Toxicity (Predicted) | Irritant (Skin/Eye/Resp), Aquatic Tox | GHS Codes: H315, H319, H335, H410 (Precautionary). |
| Waste Class | Halogenated Organic | DO NOT mix with general non-halogenated solvents. |
Pre-Disposal: Segregation & Stabilization
Effective disposal begins at the bench. You must segregate this compound from non-halogenated waste streams immediately to prevent costly cross-contamination of bulk waste and to ensure safety during transport.
The "Halogen Rule"
Because this molecule contains fluorine, it must be classified as Halogenated Waste . Even trace amounts can render a large drum of non-halogenated solvent non-compliant for standard fuel blending, necessitating expensive high-temperature incineration.
Decision Logic: Waste Stream Segregation
Figure 1: Decision tree for segregating fluorinated benzophenone waste. Note that even if dissolved in a non-halogenated solvent like Acetone, the presence of the fluorinated solute mandates disposal in the Halogenated stream.
Operational Disposal Procedures
Scenario A: Disposal of Pure Solid Substance
Applicable for: Expired inventory, excess reagent, or degraded samples.
-
Primary Containment: Keep the substance in its original glass or chemically resistant plastic container (HDPE/PP) if possible. Ensure the lid is tightly sealed.[3][4][5]
-
Secondary Containment: Place the primary container inside a clear, sealable polyethylene bag (Ziploc type) to contain any potential leakage or exterior dust.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: "3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone" (Do not use abbreviations).
-
Hazard Checkboxes: Check "Toxic," "Irritant," and "Halogenated."
-
-
Storage: Move to the Solid Hazardous Waste satellite accumulation area.
-
Final Disposition: This will be "Lab Packed" by your waste vendor for incineration.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Applicable for: Mother liquors, filtrates, or reaction solvents.
-
Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., do not use metal cans for acidic halogenated waste).
-
Consolidation: Pour into the Halogenated Organic Solvent carboy.
-
Why? Even if the solvent is Ethyl Acetate (non-halogenated), the dissolved fluorinated compound contaminates the stream. It must go to a facility capable of scrubbing HF.
-
-
Log Entry: Record the volume and approximate concentration on the waste log. This is vital for the disposal facility to calculate the "Halogen Load."
Scenario C: Contaminated Debris
Applicable for: Syringes, weigh boats, gloves, and paper towels.
-
Sharps: Syringes/needles go into the rigid Biohazard/Sharps container, regardless of chemical residue.
-
Soft Waste: Gloves and paper towels contaminated with the substance must go into the Hazardous Solid Debris bin (often a yellow or black bag/drum), not regular trash.
Regulatory & Logistics (RCRA/EPA Context)
For facilities in the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Code Determination:
-
Since this specific chemical is likely not P-listed or U-listed (unless specifically designated in your region), it defaults to D-coded characteristics if it exhibits ignitability, corrosivity, or reactivity.
-
However, the most robust classification for the waste stream containing this compound is F002 (if spent halogenated solvents are present) or simply regulated as Non-RCRA Regulated Halogenated Waste (depending on state interpretation), but it MUST be treated as hazardous.
-
-
Incineration Requirement: The ultimate destruction method is High-Temperature Incineration (>1100°C) .
-
Mechanism: The C-F bond is extremely stable (approx. 485 kJ/mol). Standard combustion is insufficient.
-
HF Capture: The incinerator must be equipped with a caustic scrubber (NaOH or Lime) to neutralize the Hydrogen Fluoride gas generated:
-
Emergency Procedures: Spillage
Immediate Action: Evacuate the immediate area if dust is airborne.
| Scale | Action Protocol | PPE Required |
| Minor (< 5g) | 1. Dampen a paper towel with acetone or water (to prevent dust).2. Wipe up solids gently.3. Clean surface with soap/water.4.[3] Dispose of all materials as Hazardous Solid Waste. | Nitrile Gloves, Lab Coat, Safety Glasses. |
| Major (> 5g) | 1. Isolate the area.2.[6] Cover spill with absorbent pads or damp sand.3. Scoop into a wide-mouth waste jar.4. Do not dry sweep (generates dust). | Double Nitrile Gloves, N95 Dust Mask or P100 Respirator, Goggles. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. EPA.gov. [Link]
-
Tsang, W., et al. (1998). Combustion of Highly Fluorinated Organic Compounds. NIST/University of Utah. (Confirming thermal stability of C-F bonds and HF generation). [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
